Ethyl 3,4-Dihydroxybenzoate
Descripción
This compound has been reported in Salvia hispanica, Spatholobus suberectus, and other organisms with data available.
structure
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 3,4-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPUBCVJHFXPOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057732 | |
| Record name | Ethyl protocatechuate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3943-89-3 | |
| Record name | Ethyl 3,4-dihydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl protocatechuate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3943-89-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl protocatechuate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3,4-dihydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.391 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PROTOCATECHUATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGJ96WTBG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"Ethyl 3,4-Dihydroxybenzoate" basic properties
An In-depth Technical Guide to Ethyl 3,4-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of this compound, a phenolic compound of significant interest in pharmaceutical and scientific research. This document outlines its fundamental chemical and physical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including relevant signaling pathways.
Chemical and Physical Properties
This compound, also known as ethyl protocatechuate, is the ethyl ester of 3,4-dihydroxybenzoic acid.[1] It is a naturally occurring compound found in various plants, including the peanut seed testa, and is also present in wine.[2] Its structure, featuring a catechol ring, is central to its potent antioxidant properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | Pale yellow to beige crystalline powder | [3] |
| Melting Point | 132-134 °C | [2][3] |
| Boiling Point | 275.56 °C (rough estimate) | [3] |
| Solubility | Insoluble in water; Soluble in ethanol | [2][3] |
| LogP | 1.4 (at 35°C and pH 6.6) | [2] |
| CAS Number | 3943-89-3 | [1] |
| InChIKey | KBPUBCVJHFXPOC-UHFFFAOYSA-N | [1][2] |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data Source/Reference |
| ¹H NMR | [4] |
| ¹³C NMR | [4] |
| Mass Spectrometry (GC-MS) | [1] |
| Infrared Spectroscopy (FTIR) | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the Fischer esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst.
Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottomed flask, suspend 3,4-dihydroxybenzoic acid (1 equivalent) in anhydrous ethanol (a suitable volume to ensure stirring).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[3]
Purification and Characterization
Purification: Recrystallization from ethanol is a common method for the purification of the synthesized compound.[3]
Characterization: The identity and purity of the synthesized this compound can be confirmed using the spectroscopic methods outlined in Table 2.
Antioxidant Activity Assays
The antioxidant capacity of this compound is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents: Prepare a stock solution of DPPH in methanol and various concentrations of this compound in a suitable solvent.
-
Reaction: In a 96-well plate, mix the DPPH solution with different concentrations of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.
Protocol: ABTS Radical Cation Scavenging Assay
-
Generation of ABTS Radical Cation (ABTS•+): Prepare the ABTS•+ solution by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add different concentrations of this compound to the diluted ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition similarly to the DPPH assay.
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and enzyme-inhibiting properties.
Prolyl-Hydroxylase (PHD) Inhibition and HIF-1α Stabilization
This compound is a known inhibitor of prolyl-hydroxylase domain (PHD) enzymes.[2][5] PHDs are responsible for the hydroxylation of the alpha subunit of hypoxia-inducible factor-1 (HIF-1α), which targets it for proteasomal degradation under normoxic conditions. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and activate the transcription of hypoxia-responsive genes.[5] This mechanism is crucial for cellular adaptation to low oxygen levels and has therapeutic implications in conditions such as ischemia and anemia.
Inhibition of the NF-κB Pathway
This compound has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor involved in inflammatory responses, cell survival, and proliferation. By suppressing the NF-κB pathway, this compound can exert anti-inflammatory effects.
Experimental Workflows
Workflow: Investigating PHD-HIF-1α Pathway Modulation
Workflow: Assessing NF-κB Inhibition
Conclusion
This compound is a versatile phenolic compound with well-documented antioxidant properties and the ability to modulate key cellular signaling pathways, including the HIF-1α and NF-κB pathways. Its straightforward synthesis and diverse biological activities make it a valuable tool for researchers in various fields, from medicinal chemistry to molecular biology. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this promising molecule in scientific and drug development endeavors.
References
Ethyl 3,4-Dihydroxybenzoate: A Technical Guide to Its Natural Sources and Isolation for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Core Aspects of Ethyl 3,4-Dihydroxybenzoate
Executive Summary
This compound, also known as ethyl protocatechuate, is a phenolic compound of significant interest to the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and cardioprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The primary documented natural source of this compound is the seed testa of the peanut (Arachis hypogaea). This document outlines a detailed experimental protocol for its extraction and purification from this source, based on established scientific literature. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely its role as a prolyl-hydroxylase inhibitor leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), its inhibitory effects on the NF-κB pathway, and its activation of nitric oxide synthase (NOS). This information is presented through clear diagrams and structured data to facilitate understanding and application in research and drug development.
Natural Sources of this compound
This compound is found in a limited number of natural sources, with the most significant and well-documented being the seed testa (skin) of peanuts (Arachis hypogaea)[1][2]. While it is also reported to be present in olives, roselle, du-zhong, and white grape wine, the scientific literature providing detailed isolation protocols from these sources is less extensive. The presence of this compound in these other sources is likely due to the esterification of its precursor, protocatechuic acid, which is more widely distributed in the plant kingdom.
Table 1: Documented Natural Sources of this compound
| Natural Source | Plant Part | Reference |
| Peanut (Arachis hypogaea) | Seed Testa (Skin) | [1][2] |
| Olives (Olea europaea) | Fruit | |
| Roselle (Hibiscus sabdariffa) | Calyces | |
| Du-zhong (Eucommia ulmoides) | Bark | |
| White Grape Wine (Vitis vinifera) | Fermented Juice |
Isolation and Purification of this compound from Peanut Seed Testa
The following experimental protocol is a comprehensive methodology derived from the work of Huang et al. (2003) and other studies on the extraction of phenolic compounds from peanut skins. This protocol details the steps for the isolation and purification of this compound.
Extraction
The initial step involves the extraction of phenolic compounds from peanut seed testa using an ethanolic solution, which has been shown to yield a high concentration of the target compound[1].
Experimental Protocol: Ethanolic Extraction
-
Sample Preparation: Obtain raw, unprocessed peanut seed testa. If necessary, gently wash to remove any foreign debris and dry thoroughly at a low temperature (e.g., 40°C) to avoid degradation of phenolic compounds. Grind the dried testa into a fine powder.
-
Solvent Preparation: Prepare a 70% (v/v) ethanol-water solution.
-
Extraction: Macerate the powdered peanut seed testa with the 70% ethanol solution at a solid-to-solvent ratio of 1:10 (w/v). The extraction should be carried out at room temperature with constant agitation for 24 hours.
-
Filtration and Concentration: After 24 hours, filter the mixture through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
Chromatographic Purification
The crude extract is then subjected to column chromatography for the separation and purification of this compound.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude ethanolic extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient solvent system of n-hexane and ethyl acetate. Begin with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. Collect fractions of a fixed volume (e.g., 20 mL).
-
Fraction Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) on silica gel plates with a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light (254 nm). Fractions containing a compound with an Rf value corresponding to a pure standard of this compound are pooled.
-
Final Purification: The pooled fractions are further concentrated to yield purified this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Table 2: Quantitative Data for Isolation of this compound from Peanut Seed Testa
| Parameter | Value/Range | Reference |
| Extraction | ||
| Extraction Solvent | 70% Ethanol | [3] |
| Solid-to-Solvent Ratio | 1:10 (w/v) | Inferred from general protocols |
| Extraction Time | 24 hours | Inferred from general protocols |
| Extraction Temperature | Room Temperature | Inferred from general protocols |
| Purification | ||
| Stationary Phase | Silica Gel (60-120 mesh) | [1] |
| Mobile Phase | n-hexane:ethyl acetate gradient | [1] |
| Purity (HPLC) | >95% | Expected outcome |
| Yield | Not explicitly stated |
Note: The yield of this compound from peanut seed testa is not explicitly quantified in the available literature but is a significant antioxidant component of the ethanolic extract.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of several key signaling pathways.
Inhibition of Prolyl-Hydroxylase and Stabilization of HIF-1α
This compound is a known inhibitor of prolyl-hydroxylase domain (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, this compound prevents the hydroxylation of HIF-1α, leading to its stabilization and accumulation. Stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
References
The Multifaceted Mechanism of Action of Ethyl 3,4-Dihydroxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3,4-dihydroxybenzoate (EDHB), also known as protocatechuic acid ethyl ester, is a phenolic compound found in various plant sources, including peanut seed testa and white grape wine.[1] Its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-tumor effects, have garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the core mechanisms of action of EDHB, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development endeavors.
Core Mechanism: Competitive Inhibition of Prolyl Hydroxylase Domain Enzymes (PHDs)
The primary and most well-characterized mechanism of action of this compound is its role as a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs).[1] EDHB is a structural analog of 2-oxoglutarate, a key substrate for PHDs. By binding to the active site of these enzymes, EDHB competitively inhibits their activity.[1]
PHDs are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcription factor for cellular adaptation to hypoxia. Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, EDHB prevents this hydroxylation, leading to the stabilization and accumulation of HIF-1α.[2][3]
The stabilization of HIF-1α triggers a cascade of downstream signaling events that mediate many of EDHB's physiological effects. These include the activation of pathways involved in autophagy, apoptosis in tumor cells, regulation of inflammatory responses, improvement of vascular permeability, and promotion of osteoblast differentiation.[1][2]
Figure 1: Mechanism of HIF-1α stabilization by EDHB.
Downstream Effects of HIF-1α Stabilization
The stabilization of HIF-1α by EDHB initiates a diverse range of cellular responses.
Anti-inflammatory Effects
EDHB has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[1][2] In a rat model of acute hypobaric hypoxia, EDHB supplementation effectively scaled down cerebral edema by downregulating the expression of brain NF-κB.[4] This was accompanied by a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and MCP-1, and an increase in the anti-inflammatory cytokine IL-10.[4]
Figure 2: EDHB's inhibition of the NF-κB inflammatory pathway.
Regulation of Vascular Permeability
In the same model of high-altitude cerebral edema, EDHB treatment significantly reduced brain water content and vascular permeability.[2] This effect is linked to the downregulation of Vascular Endothelial Growth Factor (VEGF), a key mediator of vascular permeability.[4]
Induction of Autophagy and Apoptosis in Cancer Cells
EDHB has demonstrated anti-tumor properties by inducing autophagy and apoptosis in cancer cells.[2][5] In esophageal squamous cell carcinoma (ESCC) cells, EDHB was shown to induce S phase cell cycle arrest, loss of mitochondrial membrane permeability, and caspase-dependent apoptosis.[2] This was associated with the upregulation of NDRG1, BNIP3, and Beclin proteins.[2]
Figure 3: EDHB-induced autophagy and apoptosis in ESCC cells.
Bone Metabolism Regulation
EDHB has a dual role in bone metabolism, promoting osteogenic differentiation while inhibiting osteoclast differentiation.[2] In MC3T3-E1 osteoblast precursor cells, EDHB significantly increased alkaline phosphatase (ALP) activity, type I collagen deposition, and mineralized nodule formation.[2] Conversely, it inhibited TRAP-positive multinucleate cell differentiation and TRAP enzyme activity in RAW264.7 osteoclasts.[2]
Antioxidant and Radical Scavenging Activity
A significant aspect of EDHB's mechanism of action is its potent antioxidant activity. The 3,4-dihydroxy substitution on the benzoate ring allows it to readily donate hydrogen atoms to neutralize free radicals and reactive oxygen species (ROS).[1] This scavenging activity helps protect cells from oxidative stress, lipid peroxidation, and DNA damage.[1] In L6 myoblast cells exposed to hypoxia, preconditioning with EDHB significantly improved cellular viability and decreased levels of protein oxidation and malondialdehyde.[3] This was associated with an increase in glutathione levels and the activity of antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[3]
Iron Chelation
EDHB is also capable of chelating ferric iron (Fe³⁺).[6] While its affinity for iron is lower than that of desferrioxamine, it is sufficient to induce an effective iron deficiency in cultured cells.[6] This iron-chelating property may contribute to its inhibitory effect on iron-dependent enzymes like prolyl hydroxylases.
Inhibition of Bacterial Efflux Pumps
In the context of antimicrobial activity, EDHB has been identified as an efflux pump inhibitor (EPI) in drug-resistant Escherichia coli.[7][8] By inhibiting the AcrB efflux pump, EDHB potentiates the activity of antibiotics like erythromycin, clarithromycin, and ciprofloxacin, reducing their minimum inhibitory concentrations.[9] Molecular docking studies suggest that EDHB binds within the distal binding pocket of AcrB.[7]
Interaction with Cellular Membranes
Studies using model membranes have shown that EDHB interacts with both multilamellar vesicles and monolayers, with a stronger interaction observed with DMPC-based membranes.[10] This interaction with the cell membrane may be crucial for its various biological activities by influencing membrane-dependent cellular processes.
Inhibition of Collagen Synthesis
As a direct consequence of its prolyl hydroxylase inhibitory activity, EDHB effectively inhibits collagen synthesis.[1][11] This is due to the underhydroxylation of procollagen chains, which prevents their proper folding into triple helices and leads to their degradation.[11] This property has been utilized to study the role of collagen in processes like myoblast differentiation.[11]
Quantitative Data Summary
| Parameter | Organism/Cell Line | Concentration/Dose | Effect | Reference |
| Anti-inflammatory | Male Sprague-Dawley rats | 75 mg/kg (i.p.) | Reduced cerebral edema and NF-κB expression | [4] |
| Apoptosis Induction | KYSE 170 and EC109 esophageal squamous cell carcinoma cells | 50 µg/mL | Induced S phase arrest and apoptosis | [2] |
| Myocardial Protection | Isolated rat cardiomyocytes | 1 mM | Activated NOS and increased mitochondrial ROS | [2][5] |
| Osteogenic Differentiation | MC3T3-E1 osteoblast precursor cells | 5 mg/mL | Increased ALP activity and collagen deposition | [2] |
| Osteoclast Inhibition | RAW264.7 osteoclasts | 2-4 mg/mL | Inhibited TRAP-positive cell differentiation | [2] |
| Antibiotic Potentiation | E. coli Kam3-AcrB | 31.25 µg/mL | Reduced IC50 of erythromycin by fourfold | [9] |
| Antibacterial Activity | Staphylococcus aureus clinical strains | MIC: 64 to 1024 µg/mL | Growth inhibition | [12] |
Experimental Protocols
Hypobaric Hypoxia-Induced Cerebral Edema in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Treatment: this compound (75 mg/kg, intraperitoneal injection) administered once daily for 3 days.
-
Hypoxia Exposure: Animals were subjected to acute hypobaric hypoxia at a simulated altitude of 9144 m (30,000 ft) for 5 hours.
-
Assessment: Transvascular leakage and edema formation in the brain were assessed. Key inflammatory markers (NF-κB, TNF-α, IL-6, etc.) and hypoxia-responsive genes (HIF-1α, VEGF) were measured.[4]
In Vitro Apoptosis Assay in Esophageal Cancer Cells
-
Cell Lines: KYSE 170 and EC109 esophageal squamous cell carcinoma cells.
-
Treatment: Cells were treated with this compound (50 µg/mL) for 24-72 hours.
-
Analysis: Cell cycle analysis was performed to assess for S phase arrest. Mitochondrial membrane permeability was measured. Caspase activity was assayed to confirm caspase-dependent apoptosis. Expression levels of NDRG1, BNIP3, and Beclin were determined by Western blotting.[2]
Bacterial Efflux Pump Inhibition Assay
-
Bacterial Strain: Drug-resistant Escherichia coli (e.g., Kam3-AcrB).
-
Method: A modulation assay is performed to determine the effect of EDHB on the half-maximal inhibitory concentration (IC50) of various antibiotics.
-
Procedure: The IC50 of antibiotics such as erythromycin and clarithromycin are determined in the presence and absence of a sub-inhibitory concentration of EDHB. A reduction in the antibiotic IC50 in the presence of EDHB indicates efflux pump inhibition.[9] Dye accumulation and efflux assays using fluorescent substrates can also be employed to directly measure the effect of EDHB on pump activity.[7]
Conclusion
The mechanism of action of this compound is multifaceted, with its primary role as a competitive inhibitor of prolyl hydroxylase domain enzymes and the subsequent stabilization of HIF-1α being central to many of its observed pharmacological effects. Its additional properties, including potent antioxidant and radical scavenging activities, iron chelation, inhibition of bacterial efflux pumps, and interaction with cellular membranes, contribute to its broad therapeutic potential. This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the promising capabilities of this versatile compound.
References
- 1. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS#:3943-89-3 | Chemsrc [chemsrc.com]
- 6. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phenolic Compound this compound Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Antibiotic Potentiating and Hypoxia-Attenuating Properties_Chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl-3,4-dihydroxybenzoate inhibits myoblast differentiation: evidence for an essential role of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antibacterial Activity of Protocatechuic Acid Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biological Activities of Ethyl 3,4-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3,4-dihydroxybenzoate (EDHB), also known as ethyl protocatechuate, is a phenolic compound found in various natural sources, including peanut seed testa, wine, and olives.[1][2][3] Structurally, it is the ethyl ester of 3,4-dihydroxybenzoic acid (protocatechuic acid).[4] EDHB has garnered significant scientific interest due to its broad spectrum of biological activities, which are primarily rooted in its function as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2][5] By acting as an analog of the PHD substrate 2-oxoglutarate, EDHB prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular responses to hypoxia.[3][5] This mechanism triggers a cascade of downstream effects, leading to potent antioxidant, anti-inflammatory, anticancer, neuroprotective, cardioprotective, and antimicrobial-potentiating properties.[1][2] This document provides an in-depth technical overview of the multifaceted biological activities of EDHB, presenting quantitative data, detailed experimental protocols, and visual pathways to support further research and development.
Core Mechanism of Action: Prolyl Hydroxylase Inhibition
The principal mechanism underpinning many of EDHB's biological effects is its competitive inhibition of prolyl hydroxylase domain (PHD) enzymes.[1][5]
-
Normoxia: Under normal oxygen conditions (normoxia), PHDs utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid ubiquitination and subsequent degradation by the proteasome.[3]
-
Hypoxia/EDHB Presence: During hypoxia (low oxygen) or in the presence of EDHB, the PHD-mediated hydroxylation is inhibited. EDHB, as a structural analog of the PHD co-substrate 2-oxoglutarate, competitively binds to the enzyme's active site.[1][2] This prevents HIF-1α hydroxylation, causing it to stabilize and accumulate in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, dimerizes with the HIF-1β subunit, and binds to Hypoxia-Responsive Elements (HREs) on target genes.[3] This transcriptional activation upregulates a wide array of proteins involved in angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and cellular adaptation to stress, including antioxidant enzymes like heme-oxygenase-1 (HO-1).[3][6]
Key Biological Activities
Anti-Inflammatory and Antioxidant Activities
EDHB demonstrates significant anti-inflammatory and antioxidant effects, primarily through the modulation of the NF-κB and HIF-1α pathways.
Mechanism: In response to inflammatory stimuli like hypobaric hypoxia, NF-κB is activated, leading to the upregulation of pro-inflammatory cytokines such as TNF-α and IL-6.[6] EDHB supplementation has been shown to downregulate the expression of NF-κB.[5][6] This, in turn, curtails the surge of pro-inflammatory cytokines and cell adhesion molecules.[6] Concurrently, by stabilizing HIF-1α, EDHB boosts the expression of potent antioxidant and anti-inflammatory proteins, including heme-oxygenase-1 (HO-1) and metallothioneins.[3][6] This dual action effectively reduces oxidative stress (measured by lower malondialdehyde and protein oxidation levels) and inflammation.[3]
Anticancer Activity
EDHB exhibits pro-apoptotic and autophagic activity in cancer cells. In esophageal squamous cell carcinoma cells (KYSE 170 and EC109), EDHB induces S-phase cell cycle arrest and caspase-dependent apoptosis.[5] This is achieved by upregulating the expression of N-myc downstream-regulated gene-1 (NDRG1) and Beclin, as well as BNIP3, a key protein involved in autophagy and apoptosis.[5]
Neuroprotective and Cardioprotective Effects
Neuroprotection: EDHB is blood-brain barrier-permeable and has shown significant neuroprotective effects in models of hypoxic injury.[1][5] In rats subjected to acute hypobaric hypoxia, EDHB treatment (50-100 mg/kg) significantly reduced brain water content and vascular permeability, key markers of high-altitude cerebral edema.[5][6] This protective effect is linked to the downregulation of pro-inflammatory factors and the upregulation of HIF-1α and HO-1.[5] Interestingly, while protective, EDHB has also been shown to acutely inhibit synaptic transmission and plasticity in the rat hippocampus in a concentration-dependent manner, suggesting a complex modulatory role.[7]
Cardioprotection: In rat models of myocardial ischemia-reperfusion, EDHB (75 mg/kg) reduces infarct area and inhibits the NF-κB-mediated inflammatory response.[5] The mechanism involves the activation of the nitric oxide synthase (NOS)-nitric oxide (NO) pathway and mitochondrial KATP channels.[5]
Bone Metabolism Regulation
EDHB has a dual effect on bone metabolism. It promotes the osteogenic differentiation of human mesenchymal stem cells (hMSCs) and increases alkaline phosphatase (ALP) activity and collagen deposition in osteoblast precursor cells.[5] Simultaneously, it inhibits the differentiation and activity of osteoclasts in a dose-dependent manner.[5]
Antibiotic Potentiation
EDHB displays limited direct antibacterial activity but acts as a potent efflux pump inhibitor (EPI) in drug-resistant Gram-negative bacteria like E. coli.[8][9] Efflux pumps are a primary mechanism of antibiotic resistance, actively removing antibiotics from the bacterial cell. EDHB interferes with this process, increasing the intracellular concentration and potentiating the activity of antibiotics like clarithromycin and erythromycin.[8][10]
Quantitative Data Summary
Table 1: Summary of In Vitro Biological Activities
| Biological Activity | Cell Line/System | Concentration | Key Observation(s) | Reference |
| Anticancer | KYSE 170, EC109 (Esophageal Cancer) | 50 µg/mL | Induces S-phase arrest, caspase-dependent apoptosis, and autophagy. Upregulates NDRG1, BNIP3, Beclin. | [5] |
| Bone Formation | MC3T3-E1 (Osteoblast Precursors) | 5 mg/mL | Significantly increases ALP activity, Type I collagen deposition, and mineralization. | [5] |
| Bone Resorption | RAW264.7 (Osteoclast Precursors) | 2-4 mg/mL | Dose-dependently inhibits TRAP-positive multinucleate cell differentiation and TRAP enzyme activity. | [5] |
| Myocardial Protection | Isolated Cardiomyocytes | 1 mM | Activates NOS via KATP channels, increases mitochondrial ROS, conferring protection. | [5] |
| Anti-inflammatory | C57BL6/J mouse BV2 cells | > 10 µM (IC50) | Inhibits LPS-induced nitric oxide production. | [5] |
| Antioxidant | L6 Myoblasts | 500-1000 µM | Improves cell viability under hypoxia, increases glutathione, SOD, and GPx levels. Upregulates HO-1. | [3] |
| Antibiotic Potentiation | E. coli Kam3-AcrB | 31.25-125 µg/mL | Reduces IC50 of clarithromycin and erythromycin by four-fold. | [8] |
Table 2: Summary of In Vivo Biological Activities
| Biological Activity | Animal Model | Dosage & Route | Key Observation(s) | Reference |
| Neuroprotection | Rat Acute Hypobaric Hypoxia Model | 50-100 mg/kg; IP; daily for 3 days | Reduces brain water content and vascular permeability. Downregulates TNF-α, IL-6; upregulates HIF-1α, HO-1. | [5][6] |
| Cardioprotection | Rat Myocardial Ischemia-Reperfusion | 75 mg/kg; IP; daily for 3 days | Reduces infarct area, inhibits NF-κB-mediated inflammation. Activates NOS-NO pathway. | [5] |
| Bone Formation | In vivo transplant model | 50 mg/bead | Increased expression of collagen type I and osteocalcin. | [5] |
Detailed Experimental Protocols
Cell Viability (MTT) Assay for Hypoxia Studies
-
Objective: To assess the cytoprotective effect of EDHB against hypoxia-induced cell death.[3]
-
Methodology:
-
Cell Seeding: L6 myoblast cells are seeded in 96-well plates and grown to 70-80% confluence.[3]
-
Preconditioning: Cells are pre-treated with varying concentrations of EDHB (e.g., 500 µM, 1000 µM) for a specified duration before hypoxic exposure.
-
Hypoxic Exposure: Plates are placed in a hypoxic chamber with a controlled gas environment (e.g., 0.5% O₂, 5% CO₂, balanced with N₂) for various time points (e.g., 24, 48, 72 hours).[3]
-
MTT Incubation: After exposure, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Reading: The formazan crystals are solubilized with a solvent (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the normoxic control group.[3]
-
In Vivo High-Altitude Cerebral Edema Model
-
Objective: To evaluate EDHB's efficacy in preventing hypoxia-mediated vascular leakage in the brain.[6]
-
Methodology:
-
Animal Groups: Male Sprague-Dawley rats are divided into groups: Normoxia control, Hypobaric Hypoxia (HH) control, and EDHB-treated HH group.
-
Drug Administration: The treatment group receives EDHB (e.g., 75 mg/kg, intraperitoneal injection) daily for 3 consecutive days.[6]
-
Hypobaric Hypoxia Exposure: On the final day, HH and EDHB-treated rats are exposed to simulated high altitude (e.g., 9,144 m or 30,000 ft) in a decompression chamber for 5 hours.[6]
-
Brain Water Content Measurement: After exposure, animals are euthanized, and brains are immediately removed. The wet weight is recorded. Brains are then dried in an oven until a constant dry weight is achieved. Brain water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100.[5]
-
Vascular Permeability Assay: Evans blue dye, which binds to albumin, is injected intravenously before hypoxic exposure. After exposure and perfusion, the amount of dye extravasated into the brain parenchyma is quantified spectrophotometrically to measure vascular leakage.
-
Biochemical Analysis: Brain tissue is homogenized for analysis of inflammatory markers (e.g., TNF-α, IL-6 via ELISA) and protein expression (e.g., NF-κB, HIF-1α, HO-1 via Western Blot).[6]
-
Efflux Pump Inhibition (EPI) Assay
-
Objective: To determine if EDHB can potentiate antibiotic activity by inhibiting bacterial efflux pumps.[8][9]
-
Methodology:
-
Bacterial Strains: Use a pair of E. coli strains: one with a deleted efflux pump gene (e.g., ΔacrB) and one that overexpresses the same pump (e.g., Kam3-AcrB).
-
Checkerboard (Modulation) Assay: Determine the Minimum Inhibitory Concentration (MIC) or IC50 of an antibiotic (e.g., erythromycin) against the overexpressing strain in the presence and absence of sub-inhibitory concentrations of EDHB. A significant reduction (e.g., ≥4-fold) in the antibiotic's MIC/IC50 in the presence of EDHB indicates potentiation.[8][10]
-
Dye Accumulation Assay: Incubate bacterial cells with a fluorescent substrate of the efflux pump (e.g., ethidium bromide or Hoechst 33342) in the presence or absence of EDHB. An effective EPI like EDHB will block the efflux of the dye, leading to a measurable increase in intracellular fluorescence over time.[9]
-
Efflux Assay: Pre-load the cells with the fluorescent dye. Initiate efflux by adding an energy source (e.g., glucose). Monitor the decrease in fluorescence over time. In the presence of EDHB, the rate of dye efflux will be significantly reduced compared to the control.[9]
-
Conclusion and Future Directions
This compound is a versatile natural compound with a well-defined primary mechanism of action as a PHD inhibitor. This activity translates into a wide array of beneficial biological effects, including robust anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. Its ability to stabilize HIF-1α makes it a compelling candidate for therapeutic strategies targeting ischemia, hypoxia-related injuries, and chronic inflammation. Furthermore, its distinct role as a bacterial efflux pump inhibitor opens a promising avenue for combating antibiotic resistance.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery for specific indications. In vivo studies in more complex disease models are necessary to validate the promising in vitro results. For its antibiotic potentiation activity, exploration of its effects on a broader range of clinically relevant drug-resistant pathogens is warranted. The multifaceted nature of EDHB positions it as a highly valuable lead compound for the development of novel therapeutics in diverse medical fields.
References
- 1. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 2. This compound | 3943-89-3 [chemicalbook.com]
- 3. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Hypoxia Mimetic Protocatechuic Acid Ethyl Ester Inhibits Synaptic Signaling and Plasticity in the Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenolic Compound this compound Retards Drug Efflux and Potentiates Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phenolic Compound this compound Retards Drug Efflux and Potentiates Antibiotic Activity [mdpi.com]
Metabolic Pathways of Ethyl 3,4-Dihydroxybenzoate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is a phenolic compound found in various plant sources and is recognized for its antioxidant and pharmacological activities. Understanding its metabolic fate is crucial for the development of this compound as a potential therapeutic agent. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The primary metabolic route involves rapid hydrolysis to its active metabolite, protocatechuic acid, which subsequently undergoes extensive phase II conjugation reactions, primarily glucuronidation and sulfation. This document summarizes key quantitative pharmacokinetic data, provides detailed experimental methodologies for a selection of relevant studies, and presents visual diagrams of the metabolic pathways and experimental workflows to facilitate a deeper understanding of its biotransformation.
Introduction
This compound is an esterified form of protocatechuic acid (3,4-dihydroxybenzoic acid), a naturally occurring phenolic acid. Its esterification enhances its lipophilicity, which may influence its absorption and distribution in biological systems. The biological activities of this compound are largely attributed to its hydrolysis product, protocatechuic acid, which is known to possess antioxidant, anti-inflammatory, and other beneficial properties. A thorough characterization of the metabolic pathways of the parent compound and its primary metabolite is essential for predicting its efficacy, safety, and pharmacokinetic profile in preclinical and clinical settings.
Metabolic Pathways
The metabolism of this compound proceeds in two main phases. The initial and primary step is the hydrolysis of the ethyl ester to form protocatechuic acid. This is followed by phase II conjugation of protocatechuic acid with glucuronic acid and sulfate.
Phase I Metabolism: Hydrolysis
Upon oral administration, this compound is rapidly and extensively hydrolyzed to protocatechuic acid (PCA). This reaction is catalyzed by non-specific esterases, such as carboxylesterases, which are abundant in the liver, intestine, and blood plasma. The rapid appearance of protocatechuic acid in plasma after oral dosing of this compound in rats confirms that this is the major initial metabolic step.
Caption: Phase I Hydrolysis of this compound.
Phase II Metabolism: Conjugation of Protocatechuic Acid
Protocatechuic acid, the primary metabolite, possesses two hydroxyl groups that are susceptible to phase II conjugation reactions. The main conjugation pathways are glucuronidation and sulfation, leading to the formation of more water-soluble metabolites that can be readily excreted.
2.2.1. Glucuronidation: Protocatechuic acid undergoes conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This results in the formation of protocatechuic acid glucuronides. In humans, glucuronide conjugates of protocatechuic acid have been identified in plasma, urine, and feces following consumption of foods rich in its precursors.
2.2.2. Sulfation: The hydroxyl groups of protocatechuic acid can also be sulfated by sulfotransferases (SULTs) to form sulfate conjugates. Studies have identified two main monosulfate derivatives: protocatechuic acid-3-sulfate and protocatechuic acid-4-sulfate. These sulfate conjugates have been detected in human plasma and urine.
Caption: Phase II Conjugation of Protocatechuic Acid.
Quantitative Data
The following tables summarize the pharmacokinetic parameters of protocatechuic acid following the oral administration of this compound to rats, and the pharmacokinetic parameters of protocatechuic acid and its conjugates in humans from dietary sources.
Table 1: Pharmacokinetic Parameters of Protocatechuic Acid in Rats after Oral Administration of this compound (150 mg/kg)
| Parameter | Value (Mean ± SD) |
| Cmax (µg/mL) | 1.50 ± 0.08 |
| Tmax (h) | 0.25 |
| t½α (h) | 0.16 ± 0.07 |
| t½β (h) | 0.43 ± 0.02 |
| AUC0-∞ (µg·h/mL) | 0.92 ± 0.02 |
| Vdarea (L/kg) | 102.4 ± 5.76 |
| ClB (L/h/kg) | 163.7 ± 3.49 |
| MRT (h) | 0.61 ± 0.02 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t½α: Absorption half-life; t½β: Elimination half-life; AUC: Area under the plasma concentration-time curve; Vdarea: Apparent volume of distribution; ClB: Total body clearance; MRT: Mean residence time.
Table 2: Pharmacokinetic Parameters of Protocatechuic Acid and its Conjugates in Healthy Humans after Chicory Consumption
| Analyte | Cmax (nmol/L) | Tmax (h) | t½z (h) |
| Free Protocatechuic Acid | 3273 | 0.5 - 1.0 | 1.72 ± 0.35 |
| Glucuronide Conjugates | 519 | 1.0 - 2.0 | 6.12 ± 1.09 |
| Sulfate Conjugates | 340 | 1.0 - 2.0 | 5.42 ± 1.12 |
Cmax: Maximum serum concentration; Tmax: Time to reach Cmax; t½z: Terminal elimination half-life.
Experimental Protocols
This section details methodologies for key experiments relevant to the study of this compound metabolism.
In Vivo Pharmacokinetic Study in Rats
This protocol is based on the study by Kale et al. (2021).
Objective: To determine the pharmacokinetic profile of protocatechuic acid following oral administration of this compound.
Animals: Healthy Wistar rats.
Procedure:
-
Dosing: Administer this compound (150 mg/kg) orally to fasted rats.
-
Blood Sampling: Collect blood samples from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis:
-
Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
-
Analyze the supernatant for protocatechuic acid concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis.
Caption: Workflow for In Vivo Pharmacokinetic Study.
In Vitro Metabolism using Liver Microsomes
This is a general protocol for assessing the metabolic stability and identifying metabolites of this compound.
Objective: To investigate the in vitro metabolism of this compound using liver microsomes.
Materials:
-
This compound
-
Liver microsomes (from rat, human, or other species of interest)
-
NADPH regenerating system (or NADPH)
-
UDPGA (for glucuronidation assays)
-
PAPS (for sulfation assays)
-
Incubation buffer (e.g., potassium phosphate buffer)
-
Quenching solution (e.g., cold acetonitrile)
Procedure:
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes, buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding this compound.
-
For conjugation studies, include UDPGA and/or PAPS in the incubation mixture.
-
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction by adding a cold quenching solution.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites (protocatechuic acid and its conjugates) using LC-MS/MS.
-
Data Analysis:
-
Calculate the in vitro half-life and intrinsic clearance to assess metabolic stability.
-
Identify metabolites by comparing their mass spectra and retention times with those of authentic standards.
-
Caption: Workflow for In Vitro Metabolism Study.
Conclusion
The metabolic pathway of this compound is characterized by a rapid and efficient two-step process. Initially, it undergoes hydrolysis, primarily mediated by esterases, to yield its principal active metabolite, protocatechuic acid. Subsequently, protocatechuic acid is extensively metabolized through phase II conjugation, forming glucuronide and sulfate derivatives that are readily excreted. The pharmacokinetic data indicate rapid absorption and clearance of protocatechuic acid following administration of the parent ester. This comprehensive understanding of the metabolic fate of this compound is fundamental for its further investigation and development as a therapeutic agent, providing a basis for predicting its in vivo behavior, designing appropriate dosing regimens, and assessing potential drug-drug interactions. Future research should focus on identifying the specific esterase and UGT/SULT isozymes involved in its metabolism to further refine its pharmacological profile.
An In-depth Technical Guide to the Solubility and Stability of Ethyl 3,4-Dihydroxybenzoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,4-dihydroxybenzoate (EDHB), also known as ethyl protocatechuate, is a phenolic ester with significant antioxidant and therapeutic potential. Its utility in pharmaceutical and cosmeceutical formulations is critically dependent on its physicochemical properties, primarily its solubility and stability. This document provides a comprehensive technical overview of the known solubility and stability characteristics of EDHB. It includes tabulated solubility data, detailed experimental protocols for property determination, and an exploration of its primary mechanism of action as a prolyl hydroxylase (PHD) inhibitor. This guide is intended to serve as a foundational resource for professionals engaged in the research and development of EDHB-containing products.
Solubility Profile
This compound (Molecular Formula: C₉H₁₀O₄, Molar Mass: 182.17 g/mol ) is an esterified form of protocatechuic acid.[1][2] This esterification significantly increases its lipophilicity compared to the parent acid, enhancing its solubility in organic solvents and potentially improving its membrane permeability and bioavailability.[3] The solubility of EDHB is a critical parameter for developing effective delivery systems and ensuring consistent performance in both in vitro and in vivo applications.
Quantitative and Qualitative Solubility Data
The solubility of EDHB has been qualitatively described in multiple sources, with limited quantitative data available. The following table summarizes the known solubility information.
| Solvent | Solubility Type | Value / Description | Temperature (°C) | pH | Reference(s) |
| Water | Qualitative | Insoluble | Not Specified | Not Specified | [3][4] |
| Ethanol | Qualitative | Soluble | Not Specified | Not Specified | [3][4] |
| DMSO | Quantitative | 100 mg/mL (548.92 mM) | Not Specified | Not Specified | [5] |
| DMSO | Qualitative | Slightly Soluble | Not Specified | Not Specified | [4] |
| Methanol | Qualitative | Slightly Soluble | Not Specified | Not Specified | [4] |
Note: The quantitative value for DMSO requires sonication to achieve dissolution.[5] The LogP value has been reported as 1.4 at 35°C and pH 6.6, indicating moderate lipophilicity.[3]
Stability Profile
The chemical stability of EDHB is a key consideration for its formulation, storage, and handling. While generally considered to possess good chemical stability, its phenolic hydroxyl groups can be susceptible to oxidation.
Storage and Handling Recommendations
-
Solid Form: Store in a dry, sealed container at room temperature to prevent degradation from moisture and oxidation.[4]
-
In Solution: For long-term storage, solutions should be stored under an inert nitrogen atmosphere. Recommended storage temperatures are -80°C for up to 6 months or -20°C for up to 1 month.[5] Repeated freeze-thaw cycles should be avoided.
Forced Degradation and Stability-Indicating Assays
Specific public data on the forced degradation of EDHB is limited. However, such studies are mandatory for drug development to understand degradation pathways and establish stability-indicating analytical methods.[6][7] A typical forced degradation study would expose EDHB to a range of stress conditions, including acid, base, oxidation, heat, and light, to identify potential degradants.[6][7] An optimal study aims for approximately 10-30% degradation to ensure that the analytical method can effectively separate and quantify the parent compound from its byproducts.[7][8]
Experimental Methodologies
The following sections detail standardized protocols for determining the solubility and stability of a compound like EDHB.
Protocol for Solubility Determination
This protocol outlines a static equilibrium method for determining the solubility of EDHB in various solvents at different temperatures.[9]
Objective: To quantify the solubility of EDHB in selected aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, DMSO, Propylene Glycol)
-
Analytical balance, vortex mixer, shaking incubator/water bath
-
Centrifuge, syringe filters (0.22 µm)
-
HPLC-UV system or a validated UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid EDHB to a known volume of the selected solvent in a sealed vial. This ensures a saturated solution is formed.
-
Equilibration: Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution & Filtration: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Filter the diluted sample through a 0.22 µm syringe filter.
-
Quantification: Analyze the filtrate using a pre-validated HPLC-UV method to determine the concentration of dissolved EDHB.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and dilution factor.
Protocol for a Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study to assess the intrinsic stability of EDHB and support the development of a stability-indicating HPLC method.[7][10]
Objective: To identify potential degradation products and pathways for EDHB under various stress conditions.
Materials:
-
EDHB stock solution (e.g., in methanol or acetonitrile)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC-UV/DAD or HPLC-MS system
-
Photostability chamber, oven
Procedure:
-
Sample Preparation: Prepare multiple aliquots of a known concentration of EDHB solution.
-
Application of Stress Conditions (in parallel):
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for a set time (e.g., 2 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for a set time (e.g., 30 minutes).
-
Oxidation: Add 3% H₂O₂ and store at room temperature for a set time (e.g., 48 hours).
-
Thermal Stress: Incubate a solution and a solid sample at an elevated temperature (e.g., 80°C) for several days.
-
Photostability: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).
-
-
Neutralization: After the incubation period, neutralize the acidic and basic samples.
-
Analysis:
-
Inject all stressed samples, along with an unstressed control, into a stability-indicating HPLC system.
-
The method should be capable of resolving the intact EDHB peak from all generated degradation product peaks. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Calculate the percentage degradation of EDHB in each condition.
-
Mechanism of Action: PHD Inhibition
EDHB is a well-documented inhibitor of prolyl hydroxylase domain (PHD) enzymes.[3][4] PHDs are oxygen-sensing enzymes that, under normal oxygen conditions (normoxia), hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α). This hydroxylation marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation.
By acting as a competitive inhibitor of PHDs, EDHB prevents this hydroxylation.[3] This stabilizes HIF-1α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-1β. The resulting transcription factor complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating a wide range of cellular responses.[5][11] These include angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia.[11][12]
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 4. This compound | 3943-89-3 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scispace.com [scispace.com]
- 7. ijrpp.com [ijrpp.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
"Ethyl 3,4-Dihydroxybenzoate" spectroscopic data (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Ethyl 3,4-dihydroxybenzoate (CAS No. 3943-89-3), a compound of interest for its antioxidant, anti-inflammatory, and potential therapeutic properties. This document compiles and presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a valuable resource for its identification, characterization, and application in research and development.
Molecular Structure and Properties
This compound, also known as ethyl protocatechuate, is an ethyl ester of 3,4-dihydroxybenzoic acid.[1][2] Its structure features a catechol ring substituted with an ethyl ester group.
Chemical Formula: C₉H₁₀O₄[3][4][5][6][7]
Molecular Weight: 182.17 g/mol [1][3][4][5][6][7]
Appearance: Pale yellow to beige crystalline powder.[2]
Solubility: Soluble in methanol and ethanol, but insoluble in water.[2]
Spectroscopic Data
The following sections present a summary of the key spectroscopic data for this compound, organized for clarity and ease of comparison.
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not fully available in search results |
Note: While search results indicate the availability of ¹H NMR spectra, specific peak assignments, multiplicities, and coupling constants were not explicitly detailed. One source mentions a spectrum was recorded at 400 MHz in DMSO-d6.[8]
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not fully available in search results |
Note: Search results confirm the existence of ¹³C NMR data, with one spectrum noted as being recorded in DMSO-d6, however, specific chemical shifts for each carbon atom were not provided.[8]
IR spectroscopy provides information about the functional groups present in a molecule. The key absorption bands for this compound are summarized below.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Description |
| 3800-3300 | O-H stretching (phenolic hydroxyl groups) |
| ~1700 | C=O stretching (ester carbonyl group) |
| ~1600, ~1500, ~1450 | C=C stretching (aromatic ring) |
| ~1250 | C-O stretching (ester) |
Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet, Nujol mull, or gas phase). The NIST WebBook provides spectra obtained as a solid (split mull) and in the gas phase.[3][5][9]
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Mass Spectrometry Data
| m/z | Interpretation |
| 182 | Molecular ion [M]⁺ |
| 153 | Loss of ethyl group (-C₂H₅) |
| 137 | Loss of ethoxy group (-OC₂H₅) |
| 109 | Further fragmentation |
Note: The data presented is based on electron ionization (EI) mass spectrometry.[4] High-resolution mass spectrometry (HRMS) would provide more precise mass measurements.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols based on the information available.
Sample Preparation for Analysis
A general synthesis procedure for this compound involves the esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid. The reaction mixture is typically heated at reflux for several hours.[2] The crude product can then be purified by recrystallization or column chromatography to yield a sample suitable for spectroscopic analysis.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument, is typically used.[8][10]
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences. Important parameters to report include the solvent used, the spectrometer frequency, and the temperature at which the data was collected.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly employed.
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.[1]
-
Nujol Mull: The solid sample is ground with a few drops of Nujol (a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[3][5]
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.[1]
-
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) or electrospray ionization (ESI), is used.[4][10] For high-resolution data, a time-of-flight (TOF) or Orbitrap analyzer is common.
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Data Acquisition: The mass spectrum is acquired over a specific mass-to-charge (m/z) range. For tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to provide further structural information.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
- 1. This compound | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3943-89-3 [chemicalbook.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. This compound(3943-89-3) 1H NMR [m.chemicalbook.com]
- 9. This compound [webbook.nist.gov]
- 10. pubcompare.ai [pubcompare.ai]
Methodological & Application
Synthesis Protocols and Application Notes for Ethyl 3,4-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 3,4-Dihydroxybenzoate, a compound of interest for its antioxidant and prolyl-hydroxylase inhibitory activities. The information compiled herein is intended to support research and development in pharmaceuticals, nutraceuticals, and material sciences.
Application Notes
This compound, also known as ethyl protocatechuate, is a phenolic compound naturally found in various plants, including peanut seed testa and in wine.[1][2] Its structure, featuring a catechol ring and an ethyl ester group, confers potent antioxidant properties by enabling the scavenging of free radicals.[1] This characteristic makes it a valuable compound for protecting cells and tissues from oxidative damage associated with aging and various diseases.
In recent years, this compound has gained significant attention as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[2] By inhibiting PHDs, it stabilizes the hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to hypoxia. This mode of action has implications for therapeutic areas such as cardiovascular protection (reducing myocardial ischemic damage), bone tissue engineering, and the prevention and treatment of high-altitude cerebral edema.[2] Furthermore, its ability to induce autophagy and apoptosis in cancer cells is being explored for its anti-tumor potential.[2]
The esterification of the parent compound, 3,4-dihydroxybenzoic acid, to its ethyl ester enhances its lipophilicity, which can improve its absorption and bioavailability in biological systems.[1]
Synthesis Protocols
The most common and well-established method for the synthesis of this compound is the Fischer-Speier esterification of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst. Variations of this protocol exist, primarily differing in reaction time, temperature, and the specific acid catalyst used.
Comparison of Fischer Esterification Protocols
| Protocol | Starting Material | Reagents | Catalyst | Reaction Time | Temperature | Yield | Reference |
| 1 | 3,4-Dihydroxybenzoic acid | Absolute Ethanol | - | 0.5 h | 0 °C | 95% | [3] |
| 2 | 3,4-Dihydroxybenzoic acid | Anhydrous Ethanol | Concentrated H₂SO₄ | 10 h | 80 °C (Reflux) | Not Specified | [4] |
| 3 | 3,4-Dihydroxybenzoic acid | Ethanol | Concentrated H₂SO₄ | 48 h | Reflux | 69% | [5] |
Experimental Protocols
Protocol 1: Rapid Esterification at 0 °C
This protocol describes a rapid synthesis of this compound with a high yield.
Materials:
-
3,4-Dihydroxybenzoic acid
-
Absolute Ethanol
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
-
Cool water for washing
-
Ethanol for recrystallization
Procedure:
-
Cool a flask containing the precursor, 3,4-dihydroxybenzoic acid, in an ice bath.
-
Gradually add 15 mL of absolute ethanol while maintaining the temperature at 0 °C.
-
Stir the reaction mixture for 30 minutes at 0 °C.[3]
-
After 30 minutes, remove the flask from the ice bath and evaporate the excess ethanol using a rotary evaporator.
-
Wash the precipitated residue in the flask with a small quantity of cool water and dry the solid.
-
Recrystallize the crude product from ethanol to obtain pure this compound.[3] The expected yield is approximately 95%.[3]
Protocol 2: Sulfuric Acid Catalyzed Esterification at Reflux
This protocol utilizes a strong acid catalyst and elevated temperature to drive the esterification.
Materials:
-
3,4-Dihydroxybenzoic acid (5.0 g, 32.0 mmol)
-
Anhydrous Ethanol (40 mL)
-
Concentrated Sulfuric Acid (5 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirrer
-
Apparatus for dropwise addition
Procedure:
-
Place 5.0 g of 3,4-dihydroxybenzoic acid in a round-bottomed flask.
-
Add 40 mL of anhydrous ethanol and begin stirring.
-
Slowly warm the mixture to 40°C.
-
Carefully add 5 mL of concentrated sulfuric acid dropwise to the stirring mixture.[4]
-
After the addition is complete, increase the temperature to 80 °C and maintain the reaction at reflux for 10 hours.[4]
-
After the reaction is complete, cool the mixture and proceed with work-up and purification.
Protocol 3: Extended Reflux with Azeotropic Water Removal
This protocol employs a longer reaction time and measures to remove water, driving the equilibrium towards the product.
Materials:
-
3,4-Dihydroxybenzoic acid (43 g, 0.28 mole)
-
Ethanol (300 mL)
-
Concentrated H₂SO₄ (0.5 mL)
-
3A Molecular Sieves
-
Round-bottom flask with reflux condenser
-
Heating mantle and stirrer
-
Separatory funnel
-
Ether
-
5% NaHCO₃ solution
-
Rotary evaporator
Procedure:
-
Combine 43 g of 3,4-dihydroxybenzoic acid, 300 mL of ethanol, and 0.5 mL of concentrated H₂SO₄ in a round-bottom flask.
-
Add 3A molecular sieves to trap the water formed during the reaction.
-
Reflux the mixture for 48 hours.[5]
-
After cooling, evaporate the reaction mixture to dryness in vacuo.
-
Partition the residue between ether and a 5% NaHCO₃ solution in a separatory funnel to neutralize any remaining acid and unreacted carboxylic acid.[5]
-
Separate the ether layer and evaporate the solvent to yield the solid product.[5] The reported yield is 69%.[5]
Purification: Recrystallization
The crude this compound obtained from the synthesis can be purified by recrystallization.
Procedure:
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If any insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash them with a small amount of cold ethanol, and dry them. The melting point of pure this compound is 132-134 °C.[1]
Alternative Synthesis Route
While Fischer esterification is the most common method, an alternative approach involves the use of 3,4-dihydroxybenzoyl chloride. This acid chloride can be reacted with ethanol, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to form the corresponding ethyl ester.[3]
Visualized Workflows
Caption: General workflow for the synthesis of this compound via Fischer Esterification.
Caption: Mechanism of action of this compound on HIF-1α stabilization.
References
Application Notes: In Vitro Antioxidant Profiling of Ethyl 3,4-Dihydroxybenzoate
Introduction
Ethyl 3,4-dihydroxybenzoate, also known as ethyl protocatechuate, is a phenolic compound found in various natural sources, including peanut seed testa and wine.[1] As a derivative of protocatechuic acid, it possesses a catechol structure which is known to contribute to antioxidant activity. This compound is of significant interest to researchers in the fields of food science, pharmacology, and drug development due to its potential health benefits, including its role as an antioxidant.[2][3] In vitro antioxidant assays are essential first steps in characterizing the antioxidant potential of such compounds. This document provides an overview of the application of two common in vitro antioxidant assays, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay, for the evaluation of this compound.
Principle of the Assays
The antioxidant activity of this compound can be attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The DPPH and FRAP assays are based on this principle, albeit through different mechanisms.
-
DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it is converted to a non-radical form, resulting in a color change to yellow and a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex between ferrous iron and a chromogen, typically 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the reducing power of the antioxidant.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The following table summarizes the expected data from DPPH and FRAP assays. Note: Specific experimental values from peer-reviewed literature were not publicly accessible at the time of this writing. The values presented for comparison are typical for potent phenolic antioxidants.
| Assay | Parameter | This compound | Ascorbic Acid (Standard) | Trolox (Standard) |
| DPPH | IC₅₀ (µg/mL) | Data not available | ~ 5 | ~ 8 |
| FRAP | µmol Fe(II)/g | Data not available | ~ 2500 | ~ 1800 |
IC₅₀ (Inhibitory Concentration 50%) is the concentration of the sample required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. FRAP values are expressed as micromoles of Fe(II) equivalents per gram of the compound.
Experimental Protocols
Below are detailed protocols for performing the DPPH and FRAP assays for this compound.
DPPH Radical Scavenging Assay Protocol
1. Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Ascorbic acid (as a positive control)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
-
Micropipettes
2. Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare a series of dilutions of this compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Ascorbic Acid Standard Solutions: Prepare a series of dilutions of ascorbic acid in methanol with a similar concentration range to the sample.
3. Assay Procedure:
-
In a 96-well microplate, add 100 µL of the different concentrations of this compound or standard solutions to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol instead of the sample/standard.
-
For the control, add 100 µL of the sample/standard dilution solvent (methanol) and 100 µL of the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control (DPPH solution without sample).
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% of the DPPH radicals are scavenged.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
1. Materials and Reagents:
-
This compound
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ)
-
Hydrochloric acid (HCl)
-
Sodium acetate trihydrate
-
Acetic acid
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (as a standard)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 593 nm
-
Water bath
2. Preparation of Solutions:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with distilled water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C in a water bath before use.
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol. Prepare working dilutions as needed.
-
Ferrous Sulfate Standard Solutions: Prepare a series of dilutions of FeSO₄·7H₂O in distilled water (e.g., 1000, 500, 250, 125, 62.5 µM).
3. Assay Procedure:
-
In a 96-well microplate, add 20 µL of the different concentrations of this compound or standard solutions to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, add 20 µL of the solvent used for the sample (e.g., methanol) and 180 µL of the FRAP reagent.
-
Incubate the plate at 37°C for 10 minutes.
-
Measure the absorbance at 593 nm using a microplate reader.
4. Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
Determine the concentration of Fe(II) equivalents for the sample from the standard curve.
-
The FRAP value is expressed as µmol of Fe(II) equivalents per gram of the sample.
Visualizations
References
Ethyl 3,4-Dihydroxybenzoate as a Cardioprotective Agent: Application Notes and Protocols for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-dihydroxybenzoate (EDHB), also known as ethyl protocatechuate, is a phenolic compound found in various natural sources, including peanut seeds and wine.[1] In recent years, EDHB has emerged as a promising therapeutic agent in cardiovascular research due to its multifaceted protective effects on the cardiovascular system. Its primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] This activity, coupled with its antioxidant and anti-inflammatory properties, makes EDHB a molecule of significant interest for the development of novel treatments for cardiovascular diseases such as myocardial infarction and ischemia-reperfusion injury.[1][2]
These application notes provide a comprehensive overview of the therapeutic potential of EDHB in cardiovascular research, including its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its cardioprotective effects through several interconnected pathways:
-
Prolyl Hydroxylase (PHD) Inhibition and HIF-1α Stabilization: EDHB is a competitive inhibitor of PHD enzymes.[2][3] By inhibiting PHDs, EDHB prevents the hydroxylation and subsequent degradation of HIF-1α. The stabilized HIF-1α translocates to the nucleus, where it activates the transcription of genes involved in cellular adaptation to hypoxia, including those promoting angiogenesis, erythropoiesis, and anaerobic metabolism. This pathway is central to the preconditioning effect of EDHB against ischemic injury.[2]
-
Antioxidant Activity: EDHB possesses inherent antioxidant properties, enabling it to scavenge reactive oxygen species (ROS). This activity helps to mitigate oxidative stress, a key contributor to cardiomyocyte damage during ischemia-reperfusion.[3]
-
Anti-inflammatory Effects: EDHB has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway.[1] This leads to a reduction in the expression of pro-inflammatory cytokines, thereby limiting the inflammatory damage that accompanies cardiac injury.
-
Activation of Nitric Oxide Synthase (NOS): EDHB can activate nitric oxide synthase, leading to increased production of nitric oxide (NO). NO is a critical signaling molecule in the cardiovascular system, promoting vasodilation and exhibiting cytoprotective effects on cardiomyocytes.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the cardiovascular effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Concentration | Effect | Reference |
| PHD Inhibition (Ki) | Not Specified | 5 µM (for 3,4-dihydroxybenzoic acid) | Competitive inhibition | [4] |
| HIF-1α Stabilization | HeLa, D407 cells | 250-500 µM | Increased HIF-1α protein levels | [5] |
| Myocardial Protection | Isolated cardiomyocytes | 1 mM (15 min pretreatment) | Activation of NOS, increased mitochondrial ROS | [2] |
| HO-1 mRNA Induction | HeLa, ARPE-19, D407 cells | 50-100 µM | ~20-fold increase | [5] |
| Cell Viability under Hypoxia | L6 myoblasts | 500 µM | Significant improvement | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| Rat Myocardial Ischemia-Reperfusion | 75 mg/kg (i.p.) | Once daily for 3 days | Reduced infarct area, inhibited NF-κB mediated inflammation | [2] |
| Rat Acute Hypobaric Hypoxia | 50-100 mg/kg (i.p.) | Once daily for 3 days | Reduced brain water content and vascular permeability, down-regulated pro-inflammatory cytokines (TNF-α, IL-6), up-regulated HIF-1α and HO-1 | [2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures described, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in cardioprotection.
Caption: Experimental workflow for in vivo evaluation of EDHB.
Detailed Experimental Protocols
In Vitro Protocol: Assessment of EDHB on Cardiomyocyte Viability under Hypoxic Conditions
Objective: To determine the protective effect of this compound on cardiomyocytes subjected to hypoxic stress.
Materials:
-
Primary neonatal rat ventricular cardiomyocytes (or a suitable cardiomyocyte cell line, e.g., H9c2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (EDHB)
-
Hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture cardiomyocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
EDHB Treatment:
-
Prepare a stock solution of EDHB in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in culture medium to achieve final concentrations ranging from 10 µM to 1 mM. Include a vehicle control (medium with the same concentration of DMSO).
-
Replace the culture medium with the medium containing different concentrations of EDHB or vehicle and incubate for a predetermined pre-treatment time (e.g., 1-4 hours).
-
-
Induction of Hypoxia:
-
Place the 96-well plate in a hypoxia chamber and incubate for a specified duration to induce cell injury (e.g., 12-24 hours).
-
A parallel plate should be maintained under normoxic conditions as a control.
-
-
Cell Viability Assay (MTT):
-
After the hypoxic incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the normoxic control.
-
Plot a dose-response curve of EDHB concentration versus cell viability to determine the EC₅₀.
-
In Vivo Protocol: Evaluation of EDHB in a Rat Model of Myocardial Infarction
Objective: To assess the cardioprotective effects of this compound in a rat model of myocardial infarction induced by left anterior descending (LAD) coronary artery ligation.[3][7]
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Electrocardiogram (ECG) monitor
-
This compound (EDHB)
-
Saline (vehicle)
-
Triphenyltetrazolium chloride (TTC)
-
Formalin
Procedure:
-
Animal Preparation and Anesthesia:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Intubate the rat and provide mechanical ventilation.
-
Monitor ECG throughout the procedure.
-
-
Surgical Procedure (LAD Ligation): [3][7]
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale area in the myocardium and ST-segment elevation on the ECG.
-
For sham-operated control animals, the suture is passed under the LAD artery but not tied.
-
Close the chest in layers.
-
-
EDHB Administration:
-
Divide the animals into treatment and control groups.
-
Administer EDHB (e.g., 75 mg/kg, intraperitoneally) or an equal volume of saline (vehicle) at a specified time point (e.g., immediately after ligation or as a pre-treatment).[2]
-
-
Post-Operative Care and Follow-up:
-
Provide post-operative analgesia and monitor the animals for recovery.
-
At the end of the study period (e.g., 24 hours or several weeks for remodeling studies), euthanize the animals.
-
-
Infarct Size Measurement (TTC Staining):
-
Excise the heart and wash it with cold saline.
-
Slice the ventricles into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 20-30 minutes.
-
Viable myocardium will stain red, while the infarcted area will remain pale.
-
Fix the slices in 10% formalin.
-
Image the slices and quantify the infarct area as a percentage of the total ventricular area using image analysis software.
-
Protocol for Western Blot Analysis of HIF-1α Stabilization
Objective: To detect the stabilization of HIF-1α protein in cardiomyocytes treated with EDHB.
Materials:
-
Cardiomyocytes (primary or cell line)
-
EDHB
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cardiomyocytes with EDHB (e.g., 250-500 µM) or vehicle for a specified time (e.g., 4-8 hours).[5]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands and normalize the HIF-1α signal to the loading control.
-
Conclusion
This compound represents a promising therapeutic agent for cardiovascular diseases, with a well-defined mechanism of action centered on PHD inhibition and subsequent HIF-1α stabilization. The preclinical data strongly support its cardioprotective, anti-inflammatory, and antioxidant effects. The protocols provided herein offer a framework for researchers to further investigate the therapeutic potential of EDHB and similar compounds in various models of cardiovascular disease. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 2. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3943-89-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative measurement of infarct size by contrast-enhanced magnetic resonance imaging early after acute myocardial infarction: comparison with single-photon emission tomography using Tc99m-sestamibi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Quantitative assessment of acute myocardial infarction size. Impact of early mechanical recanalization of infarct related artery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Time-dependent inhibition of PHD2 - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3,4-Dihydroxybenzoate: Application Notes and Protocols for Neuroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-dihydroxybenzoate (EDHB), also known as Ethyl protocatechuate, is a phenolic compound and an ester of protocatechuic acid. It is recognized for its significant neuroprotective properties, primarily attributed to its function as a prolyl hydroxylase (PHD) inhibitor. By inhibiting PHD, EDHB stabilizes the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a key transcription factor in the cellular response to hypoxia. This stabilization leads to the upregulation of a suite of genes that enhance cell survival, reduce inflammation, and combat oxidative stress. These characteristics make EDHB a compelling molecule for investigation in the context of neurodegenerative diseases and acute neurological injuries, such as ischemic stroke and high-altitude cerebral edema.
This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective effects of this compound.
Mechanism of Action
The primary neuroprotective mechanism of this compound is centered on its ability to inhibit prolyl hydroxylase (PHD) enzymes. In normoxic conditions, PHDs hydroxylate the HIF-1α subunit, targeting it for proteasomal degradation. EDHB, by inhibiting PHDs, prevents this degradation, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of various protective genes.
Beyond its role in HIF-1α stabilization, EDHB also exhibits potent anti-inflammatory and antioxidant effects. It has been shown to suppress the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and enhance the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and metallothionein-1 (MT-1).
Data Presentation
The following tables summarize quantitative data from neuroprotective studies involving this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Acute Hypobaric Hypoxia
| Parameter | Control (Hypoxia) | 50 mg/kg EDHB (Hypoxia) | 75 mg/kg EDHB (Hypoxia) | Reference |
| Hypoxia Survival Time (HST) | ~20 min | 1.5-fold increase (~32 min) | 7.5-fold increase (~158 min) | [1] |
| Brain Water Content | Increased | Significantly Reduced | Significantly Reduced | [1] |
| Vascular Permeability | Increased | Significantly Reduced | Significantly Reduced | [1] |
Table 2: In Vitro Efficacy of this compound
| Cell Line | Treatment Condition | Parameter | Result | Reference |
| L6 Myoblasts | 500 µM EDHB (Normoxia, 24h) | HIF-1α Protein Level | 1.7-fold increase | [2] |
Table 3: Effect of this compound on Key Neuroprotective and Inflammatory Markers (In Vivo, Rat Brain)
| Marker | Condition | Effect of 75 mg/kg EDHB | Reference |
| HIF-1α | Hypoxia | Upregulation | [1] |
| HO-1 | Hypoxia | Upregulation | [1] |
| MT-1 | Hypoxia | Upregulation | [1] |
| NF-κB | Hypoxia | Downregulation | [1] |
| TNF-α | Hypoxia | Downregulation | [1] |
| IL-6 | Hypoxia | Downregulation | [1] |
| IL-10 (Anti-inflammatory) | Hypoxia | Upregulation | [1] |
Experimental Protocols
Protocol 1: In Vivo Neuroprotection Study in a Rat Model of Hypobaric Hypoxia
1. Animal Model:
-
Male Sprague-Dawley rats.
2. EDHB Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline).
-
Administer EDHB via intraperitoneal (i.p.) injection at doses of 50-100 mg/kg body weight, once daily for 3 consecutive days.[1][2] A dose of 75 mg/kg has been shown to be highly effective.[1]
3. Induction of Hypobaric Hypoxia:
-
Following the 3-day pre-treatment period, place the rats in a hypobaric chamber.
-
Simulate an altitude of 9,144 meters (30,000 feet) for a duration of 5 hours.[1]
4. Assessment of Neuroprotective Effects:
-
Brain Water Content:
-
Immediately after hypoxia exposure, euthanize the animals and carefully dissect the brain.
-
Weigh the fresh brain tissue (wet weight).
-
Dry the tissue in an oven at 60-80°C until a constant weight is achieved (dry weight).
-
Calculate brain water content as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.
-
-
Vascular Permeability Assay (Evans Blue Extravasation):
-
Anesthetize the rats and inject Evans blue dye (2% in saline) intravenously.
-
Allow the dye to circulate for a specified time (e.g., 60 minutes).
-
Perfuse the animals with saline to remove intravascular dye.
-
Dissect the brain, homogenize it in a suitable solvent (e.g., formamide), and incubate to extract the extravasated dye.
-
Centrifuge the homogenate and measure the absorbance of the supernatant at approximately 620 nm.
-
Quantify the amount of Evans blue in the brain tissue against a standard curve.
-
Protocol 2: Western Blot Analysis of HIF-1α, HO-1, and NF-κB
1. Sample Preparation (Brain Tissue):
-
Prepare nuclear and cytosolic extracts from brain tissue homogenates.
-
Determine protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for HIF-1α, HO-1, or NF-κB p65 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or α-tubulin).
Protocol 3: Measurement of Inflammatory Cytokines by ELISA
1. Sample Preparation:
-
Homogenize brain tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine the total protein concentration of the supernatant.
2. ELISA Procedure:
-
Use commercially available ELISA kits for the quantification of TNF-α, IL-6, and IL-10.[1]
-
Follow the manufacturer's instructions for the assay. Typically, this involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Assessment of Antioxidant Enzyme Activity
1. Sample Preparation:
-
Prepare brain tissue homogenates in an appropriate buffer.
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Determine the protein concentration.
2. Superoxide Dismutase (SOD) Activity Assay:
-
Utilize a commercially available SOD assay kit or a method based on the inhibition of a superoxide-generating reaction (e.g., xanthine/xanthine oxidase system).
-
Measure the change in absorbance at a specific wavelength to determine the rate of inhibition of the reaction by SOD in the sample.
-
Express SOD activity in units per milligram of protein.
3. Glutathione Peroxidase (GPx) Activity Assay:
-
Use a commercial GPx assay kit or a method that measures the rate of NADPH oxidation coupled to the reduction of glutathione disulfide (GSSG) by glutathione reductase.
-
Monitor the decrease in absorbance at 340 nm.
-
Calculate GPx activity and express it as units per milligram of protein.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of EDHB-mediated neuroprotection.
Caption: Experimental workflow for in vivo neuroprotection studies.
References
- 1. This compound (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Role of Ethyl 3,4-Dihydroxybenzoate in Cancer Cell Apoptosis Research
Introduction
Ethyl 3,4-dihydroxybenzoate (EDHB), also known as protocatechuic acid ethyl ester, is a phenolic antioxidant compound naturally found in sources like the testa of peanut seeds.[1][2][3][4] In cancer research, EDHB is recognized as a prolyl-hydroxylase (PHD) inhibitor.[5][6][7] By inhibiting PHD, EDHB stabilizes the Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cellular responses to hypoxia. This activity triggers downstream signaling pathways that can lead to both autophagy and, critically, apoptosis in cancer cells, making it a compound of interest for therapeutic development.[3][5] Research has demonstrated its cytotoxic effects in various cancer models, particularly in esophageal squamous cell carcinoma (ESCC).[1][2][8]
Mechanism of Action in Cancer Cell Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of prolyl-hydroxylase enzymes. This inhibition prevents the degradation of HIF-1α, leading to its accumulation and subsequent activation of target genes. The key steps are:
-
PHD Inhibition: EDHB, as a competitive PHD inhibitor, prevents the hydroxylation of HIF-1α.[5][7]
-
HIF-1α Stabilization: In normoxic conditions, hydroxylated HIF-1α is targeted for proteasomal degradation. EDHB-mediated inhibition of this process leads to the stabilization and accumulation of HIF-1α protein.[5]
-
Upregulation of Target Genes: Stabilized HIF-1α translocates to the nucleus and activates the transcription of various genes. In the context of EDHB-induced apoptosis, this includes the upregulation of N-myc downstream-regulated gene-1 (NDRG1), BNIP3, and Beclin.[1][2][3]
-
Induction of Autophagy and Apoptosis: The increased expression of BNIP3 and Beclin initiates autophagy.[1][2][3] Concurrently, the upregulation of NDRG1 is required for the induction of caspase-dependent apoptosis, characterized by a loss in mitochondrial membrane permeabilization.[1][2] This dual induction of autophagy and apoptosis ultimately results in cancer cell death.[1][2]
Caption: Signaling pathway of EDHB-induced apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on esophageal squamous cell carcinoma (ESCC) cells as reported in the literature.
| Cell Line | Compound Concentration | Treatment Duration | Key Quantitative Results | Reference |
| KYSE 170 | 50 µg/mL | 72 hours | Induces S-phase cell cycle arrest. | [1][2] |
| KYSE 170 | 50 µg/mL | 72 hours | 40% of cells undergo apoptosis (Annexin V-IP staining). | [1][2] |
| KYSE 170 | 50 µg/mL | Not Specified | Significant increase in protein levels of HIF-1α, BNIP3, Beclin, and NDRG1. | [1][2][3] |
| EC109 | 50 µg/mL | 24-72 hours | Induces S-phase cell cycle arrest, loss of mitochondrial membrane permeability, and caspase-dependent apoptosis. | [5] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis via Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the procedure for quantifying apoptosis in cancer cells treated with EDHB using flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents:
-
This compound (EDHB)
-
Cancer cell line of interest (e.g., KYSE 170)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of EDHB (e.g., 0, 10, 25, 50 µg/mL) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium (containing floating/apoptotic cells) from each well into a separate flow cytometry tube.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the adherent cells. Once detached, neutralize the trypsin with complete medium and add the cell suspension to the respective flow cytometry tube from the previous step.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data and analyze the quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Protocol 2: Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials and Reagents:
-
EDHB
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of EDHB for the desired duration (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of EDHB that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins (e.g., HIF-1α, NDRG1, Caspases) following EDHB treatment.
Materials and Reagents:
-
EDHB-treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-HIF-1α, anti-NDRG1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
References
- 1. A Prolyl-Hydroxylase Inhibitor, Ethyl-3,4-Dihydroxybenzoate, Induces Cell Autophagy and Apoptosis in Esophageal Squamous Cell Carcinoma Cells via Up-Regulation of BNIP3 and N-myc Downstream-Regulated Gene-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Prolyl-Hydroxylase Inhibitor, Ethyl-3,4-Dihydroxybenzoate, Induces Cell Autophagy and Apoptosis in Esophageal Squamous Cell Carcinoma Cells via Up-Regulation of BNIP3 and N-myc Downstream-Regulated Gene-1 | PLOS One [journals.plos.org]
- 3. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces cell autophagy and apoptosis in esophageal squamous cell carcinoma cells via up-regulation of BNIP3 and N-myc downstream-regulated gene-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 3,4-Dihydroxybenzoate for Studying HIF-1α Stabilization
Introduction
Ethyl 3,4-dihydroxybenzoate (EDHB), also known as protocatechuic acid ethyl ester, is a valuable research tool for investigating cellular responses to hypoxia. It is a cell-permeable, competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normoxic conditions, PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By inhibiting PHDs, EDHB mimics a hypoxic state, leading to the stabilization and accumulation of HIF-1α. This stabilization allows HIF-1α to translocate to the nucleus, dimerize with HIF-1β, and activate the transcription of various target genes involved in angiogenesis, erythropoiesis, and cell metabolism. These target genes include vascular endothelial growth factor (VEGF) and erythropoietin (EPO).[3][4]
These application notes provide a comprehensive overview of the use of EDHB in studying HIF-1α stabilization, including its mechanism of action, quantitative data from various studies, and detailed protocols for key experiments. This document is intended for researchers, scientists, and drug development professionals working in the fields of cancer biology, ischemia, and other hypoxia-related research areas.
Mechanism of Action
EDHB acts as a structural analog of 2-oxoglutarate, a key co-substrate for PHD enzymes.[2][3] By competitively binding to the active site of PHDs, EDHB prevents the hydroxylation of proline residues on the HIF-1α subunit. This inhibition of PHD activity prevents the von Hippel-Lindau (VHL) tumor suppressor protein from recognizing and binding to HIF-1α, thereby blocking its ubiquitination and subsequent degradation by the proteasome. The stabilized HIF-1α can then accumulate and initiate the transcription of hypoxia-responsive genes.[4]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound as reported in various studies. This data provides a reference for expected outcomes when using EDHB in similar experimental setups.
| Cell Line/Animal Model | Treatment Concentration/Dose | Duration | Assay | Observed Effect | Reference |
| L6 Myoblasts | 500 µM | 24 hours | ELISA | 1.7-fold increase in HIF-1α protein levels under normoxia. | [3] |
| HeLa, D407 Cells | 250-500 µM | Not Specified | Western Blot | Increased HIF-1α protein levels. | [5] |
| KYSE 170, EC109 Esophageal Squamous Carcinoma Cells | 50 µg/mL | 24-72 hours | Flow Cytometry, Western Blot | Induced S phase cell cycle arrest and apoptosis. | [1] |
| Male Sprague-Dawley Rats | 75 mg/kg (i.p.) | 3 days | Not Specified | Increased HIF-1α in the brain. | [6] |
| Male Sprague-Dawley Rats | 50-100 mg/kg (i.p.) | 3 days | Not Specified | Upregulation of HIF-1α and HO-1. | [7] |
Experimental Protocols
Herein are detailed protocols for key experiments to study the effects of this compound on HIF-1α stabilization and its downstream targets.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, L6 myoblasts) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and culture in standard medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Store at -20°C.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of EDHB (e.g., 100-500 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours) before harvesting for downstream analysis.
Protocol 2: Western Blotting for HIF-1α Detection
Note: HIF-1α is rapidly degraded under normoxic conditions. It is crucial to process samples quickly and keep them on ice.[9]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix 20-40 µg of protein with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a 7.5% polyacrylamide gel and perform electrophoresis.[3]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
A loading control, such as β-actin or α-tubulin, should be probed on the same membrane to ensure equal protein loading.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for HIF-1α Target Genes
-
RNA Extraction:
-
Harvest cells after EDHB treatment and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., VEGF, EPO) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable SYBR Green master mix.
-
Note: Primer sequences should be designed or obtained from published literature and validated for specificity.
-
-
Thermal Cycling:
-
Perform qPCR using a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).
-
Melt curve analysis to verify product specificity.
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 4: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with various concentrations of EDHB for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition:
-
Remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate at 37°C for 3-4 hours.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium.
-
Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Protocol 5: HIF-1α Transcription Activity Reporter Assay
-
Transfection:
-
Co-transfect cells with a Hypoxia Response Element (HRE)-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Treatment:
-
After 24-48 hours of transfection, treat the cells with EDHB or vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[1]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative HIF-1α transcriptional activity.
-
Conclusion
This compound is a potent and specific inhibitor of prolyl hydroxylase enzymes, making it an indispensable tool for studying the stabilization and activity of HIF-1α. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize EDHB in their investigations into hypoxia-related cellular processes. As with any experimental system, optimization of concentrations and incubation times for specific cell types and experimental conditions is recommended.
References
- 1. 2.10. HIF-1α Luciferase Assay [bio-protocol.org]
- 2. This compound | 3943-89-3 [chemicalbook.com]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hypoxia Activates Constitutive Luciferase Reporter Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Application Notes and Protocols for In Vivo Delivery of Ethyl 3,4-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3,4-dihydroxybenzoate (EDHB), also known as ethyl protocatechuate, is a phenolic compound found in various natural sources, including peanut seed testa and wine.[1] It is the ethyl ester of protocatechuic acid.[1] EDHB has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[2] A key mechanism of action for EDHB is its role as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[3] This inhibition stabilizes the alpha subunit of the hypoxia-inducible factor (HIF-1α), a master regulator of the cellular response to hypoxia, leading to the transcription of a wide array of genes involved in processes such as erythropoiesis and angiogenesis.[3]
Due to its therapeutic potential, the development of effective formulations for the in vivo delivery of EDHB is crucial for preclinical and clinical research. This document provides detailed application notes and protocols for the formulation and administration of this compound for in vivo studies, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of EDHB is essential for developing suitable formulations. Key properties are summarized in the table below. Of particular note is its insolubility in water and solubility in organic solvents like ethanol, which dictates the choice of formulation vehicles.[2]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O₄ | [4] |
| Molecular Weight | 182.17 g/mol | [4] |
| Appearance | White or pale brownish-yellow crystalline powder | [1] |
| Melting Point | 132-135 °C | [1] |
| Solubility | Insoluble in water; Soluble in ethanol | [1][2] |
In Vivo Formulations and Administration Protocols
The lipophilic nature of EDHB necessitates the use of specific solvent systems or suspensions for effective in vivo delivery. Below are detailed protocols for both injectable and oral administration routes.
Injectable Formulation (Intraperitoneal or Subcutaneous)
This formulation is suitable for achieving rapid systemic exposure to EDHB. A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline.
Table 1: Injectable Formulation Composition
| Component | Percentage (v/v) | Purpose |
| Dimethyl sulfoxide (DMSO) | 10% | Solubilizing agent |
| Polyethylene glycol 300 (PEG300) | 40% | Co-solvent and vehicle |
| Tween 80 (Polysorbate 80) | 5% | Surfactant/emulsifier |
| Saline (0.9% NaCl) | 45% | Isotonic diluent |
Protocol for Preparing 1 mL of Injectable EDHB Formulation:
-
Weigh the required amount of this compound based on the desired final concentration.
-
In a sterile microcentrifuge tube, dissolve the EDHB powder in 100 µL of DMSO.
-
Add 400 µL of PEG300 to the DMSO/EDHB mixture and vortex until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to the mixture and vortex again to ensure a homogenous solution.
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
-
It is recommended to prepare this formulation fresh on the day of use.
Experimental Workflow for Injectable Administration
Oral Formulation (Oral Gavage)
For studies requiring oral administration, a suspension of EDHB in a suitable vehicle is necessary. Carboxymethylcellulose (CMC) is a commonly used suspending agent for oral gavage in rodents.
Table 2: Oral Suspension Formulation Composition
| Component | Concentration | Purpose |
| This compound | As required | Active Pharmaceutical Ingredient |
| Carboxymethylcellulose (CMC) | 0.5% (w/v) | Suspending agent |
| Tween 80 | 0.2% (v/v) | Wetting agent |
| Sterile Water | q.s. | Vehicle |
Protocol for Preparing 10 mL of Oral EDHB Suspension:
-
Weigh 50 mg of carboxymethylcellulose powder.
-
In a beaker, heat approximately 3 mL of sterile water to 70-80°C.
-
While stirring, slowly add the CMC powder to the hot water to create a homogenous suspension.
-
Add 7 mL of ice-cold sterile water to the suspension. The solution should become clear.
-
Continue stirring and add 20 µL of Tween 80.
-
Weigh the required amount of this compound and add it to the CMC/Tween 80 solution.
-
Stir the suspension overnight in a cold room to ensure complete hydration of the CMC and uniform dispersion of the EDHB.
-
The final suspension should be stored at 4°C and used within a few days. Ensure the suspension is well-mixed before each administration.
Experimental Workflow for Oral Administration
Pharmacokinetic Data
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion of a compound. The following table summarizes the pharmacokinetic parameters of protocatechuic acid (the active metabolite of EDHB) following oral administration of this compound to rats.[2][5][6]
Table 3: Pharmacokinetic Parameters of Protocatechuic Acid in Rats after Oral Administration of this compound (150 mg/kg)
| Parameter | Value (Mean ± SE) | Description |
| Cmax (µg/mL) | 1.50 ± 0.08 | Maximum plasma concentration |
| Tmax (h) | 0.25 | Time to reach maximum plasma concentration |
| t½β (h) | 0.43 ± 0.02 | Elimination half-life |
| Vdarea (L/kg) | 102.4 ± 5.76 | Apparent volume of distribution |
| AUC₀-∞ (µg·h/mL) | 0.92 ± 0.02 | Area under the plasma concentration-time curve |
| ClB (L/h/kg) | 163.7 ± 3.49 | Total body clearance |
| MRT (h) | 0.61 ± 0.02 | Mean residence time |
Data from Patel et al., 2021.[2][5]
Mechanism of Action: HIF-1α Stabilization
This compound functions as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[3] Under normoxic (normal oxygen) conditions, PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for ubiquitination and subsequent proteasomal degradation.[3] By inhibiting PHDs, EDHB prevents this degradation, leading to the stabilization and accumulation of HIF-1α.[3] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
Signaling Pathway of EDHB-mediated HIF-1α Stabilization
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively formulate and administer EDHB for in vivo studies. The choice between injectable and oral formulations will depend on the specific experimental design and research questions. The provided pharmacokinetic data in rats offers a valuable reference for dose selection and study design, while the detailed signaling pathway provides a basis for mechanistic investigations. Adherence to these protocols will facilitate reproducible and reliable preclinical evaluation of this compound.
References
- 1. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 3,4-Dihydroxybenzoate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive information and protocols for the use of Ethyl 3,4-Dihydroxybenzoate as an analytical standard. This document is intended to support the accurate quantification and analysis of this compound in various matrices.
Introduction
This compound, also known as ethyl protocatechuate, is a phenolic compound and an ethyl ester derivative of 3,4-dihydroxybenzoic acid.[1] It is recognized for its antioxidant properties and has been identified in various natural sources, including peanut seed testa and wine.[2][3][4] In pharmacological research, it is investigated as a competitive inhibitor of prolyl hydroxylase domain enzymes (PHDs), which has implications for research in cardiovascular protection and oncology.[5] Given its presence in natural products and its therapeutic potential, a high-purity analytical standard is essential for accurate identification and quantification in research, quality control, and drug development.
Physicochemical Properties and Specifications
A high-purity standard of this compound is crucial for establishing method accuracy, linearity, and specificity. The table below summarizes its key physicochemical properties.
| Property | Value |
| Synonyms | Ethyl protocatechuate, 3,4-Dihydroxybenzoic acid ethyl ester |
| CAS Number | 3943-89-3 |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White or light brown to pale yellow crystalline powder |
| Melting Point | 132-135 °C |
| Solubility | Soluble in ethanol; Insoluble in water |
| Storage Conditions | Room Temperature, Sealed in a dry environment |
Applications
The analytical standard of this compound is primarily used for:
-
Quality Control of Natural Products: Quantification of this compound in food products such as peanut skins and wine.[2][4]
-
Pharmacokinetic Studies: Determination of the concentration of this compound and its metabolites in biological fluids (plasma, urine) to assess its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Drug Formulation Analysis: To ensure the correct dosage and purity of this compound in pharmaceutical preparations.
-
Method Validation: As a reference standard for the development and validation of new analytical methods (e.g., HPLC, GC-MS).
Analytical Method: Quantification by High-Performance Liquid Chromatography (HPLC)
The following is a proposed starting protocol for the quantification of this compound using Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). This method is based on established principles for the analysis of similar phenolic compounds. Researchers should perform internal validation to ensure the method is suitable for their specific application and matrix.
Experimental Protocol: HPLC-UV Analysis
Objective: To provide a robust and reproducible method for the quantification of this compound.
4.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvent filtration apparatus.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid (for mobile phase modification).
-
This compound analytical standard.
4.2. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the mobile phase.
4.3. Sample Preparation
-
Solid Samples (e.g., peanut skins):
-
Homogenize the sample to a fine powder.
-
Perform a solvent extraction using ethanol or methanol, potentially with sonication to improve efficiency.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Liquid Samples (e.g., wine):
-
Degas the sample if necessary.
-
Filter the sample through a 0.45 µm syringe filter. A solid-phase extraction (SPE) step may be required for complex matrices to remove interferences.
-
-
Biological Fluids (e.g., plasma):
-
Perform a protein precipitation step by adding a threefold volume of cold acetonitrile or methanol.
-
Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
4.4. Chromatographic Conditions The following table outlines the recommended starting parameters for the HPLC method.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 60% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 294 nm |
| Expected Retention Time | ~10-12 minutes (to be confirmed during method development) |
4.5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in a sample matrix using an analytical standard.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Separation and characterization of soluble esterified and glycoside-bound phenolic compounds in dry-blanched peanut skins by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3,4-Dihydroxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 3,4-Dihydroxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve synthesis yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 3,4-dihydroxybenzoic acid and ethanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete Reaction: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back to the reactants.[1][2][3] 2. Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid) is crucial for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.[4] 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, add a drying agent like molecular sieves to the reaction mixture.[5] Using an excess of the alcohol reactant can also drive the equilibrium towards the product.[1][5] 2. Optimize Catalyst Concentration: Ensure an adequate amount of catalyst is used. Typically, a small catalytic amount is sufficient. 3. Increase Temperature: Refluxing the reaction mixture is common to increase the reaction rate. However, be mindful of potential side reactions at higher temperatures. |
| Formation of Side Products | 1. Dehydration of Ethanol: At higher temperatures (around 140-170°C), concentrated sulfuric acid can dehydrate ethanol to form diethyl ether or ethene.[6][7][8][9] 2. Polymerization/Degradation: Phenolic compounds can be sensitive to strong acids and high temperatures, potentially leading to polymerization or degradation. | 1. Control Reaction Temperature: Maintain the reaction temperature below the point where significant ethanol dehydration occurs. A gentle reflux is often sufficient. 2. Use Milder Conditions: Consider using a milder acid catalyst or protecting the phenolic hydroxyl groups if degradation is a significant issue. |
| Product is a Dark, Tarry Substance | 1. Oxidation of Phenols: The dihydroxy-substituted benzene ring is susceptible to oxidation, which can be exacerbated by heat and the presence of impurities. 2. Degradation of Starting Material or Product: Prolonged reaction times at high temperatures can lead to decomposition. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Optimize Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. |
| Difficulty in Product Purification | 1. Product Polarity: this compound is a relatively polar compound, which can make extraction and chromatography challenging. 2. Co-elution with Starting Material: If the reaction is incomplete, the starting material (3,4-dihydroxybenzoic acid) can be difficult to separate from the product due to similar polarities. 3. Formation of Gummy Product: The product may not crystallize easily, especially if impurities are present.[10] | 1. Extraction Optimization: Use a suitable solvent system for liquid-liquid extraction. Ethyl acetate is a common choice. Washing with a saturated sodium bicarbonate solution can help remove unreacted carboxylic acid. 2. Chromatographic Techniques: For column chromatography, a more polar eluent system may be required. If normal-phase silica gel is ineffective, consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[11][12][13] 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be an effective purification method. Seeding the solution with a small crystal of pure product can aid crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method is the Fischer-Speier esterification, which involves the reaction of 3,4-dihydroxybenzoic acid with ethanol in the presence of an acid catalyst, typically concentrated sulfuric acid.[5]
Q2: Why is my reaction yield for this compound synthesis consistently low?
Low yields in Fischer esterification are often due to the reversible nature of the reaction. The water produced as a byproduct can hydrolyze the ester back to the starting materials. To improve the yield, it is crucial to remove water from the reaction mixture as it is formed, for example, by using a Dean-Stark apparatus or by adding a large excess of ethanol to shift the equilibrium towards the product side.[1][2]
Q3: I am observing the formation of an unknown, less polar byproduct. What could it be?
If you are running the reaction at a high temperature (above 140°C) with concentrated sulfuric acid, the byproduct is likely diethyl ether, formed from the dehydration of two ethanol molecules.[6][7] To avoid this, maintain a lower reflux temperature.
Q4: My final product is a dark oil instead of a crystalline solid. How can I purify it?
The dark color may indicate oxidation or degradation. It is advisable to perform the reaction under an inert atmosphere. To purify an oily product, column chromatography is a suitable method. Given the polarity of this compound, you might need to use a more polar solvent system for elution on silica gel, or consider alternative chromatographic techniques like reverse-phase HPLC.[11][12]
Q5: Can I use a different acid catalyst instead of sulfuric acid?
Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be used as catalysts for Fischer esterification.[5] Milder catalysts may be beneficial if your starting material or product is sensitive to the harsh conditions of concentrated sulfuric acid.
Experimental Protocols
Below are detailed methodologies for two common synthesis routes for this compound.
Protocol 1: Sulfuric Acid Catalyzed Esterification
This protocol is a common method utilizing concentrated sulfuric acid as the catalyst.
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3,4-dihydroxybenzoic acid (1 equivalent) and absolute ethanol (10-20 equivalents, serving as both reactant and solvent).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-10 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an ethanol/water mixture or by column chromatography.
Protocol 2: Thionyl Chloride Mediated Esterification
This is an alternative method that proceeds via an acyl chloride intermediate and often gives higher yields as it is not a reversible reaction.
-
Acyl Chloride Formation: In a round-bottomed flask under an inert atmosphere, suspend 3,4-dihydroxybenzoic acid (1 equivalent) in an inert solvent like toluene. Add thionyl chloride (1.2 equivalents) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.
-
Solvent Removal: Remove the excess thionyl chloride and toluene under reduced pressure.
-
Esterification: To the crude acyl chloride, add absolute ethanol (10 equivalents) at 0°C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product. Purify by recrystallization or column chromatography as described in Protocol 1.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of this compound using different methods.
| Method | Catalyst/Reagent | Reaction Conditions | Reported Yield | Reference |
| Fischer Esterification | H₂SO₄ | Reflux in Ethanol, 48h | 69% | --INVALID-LINK-- |
| Fischer Esterification | H₂SO₄ | 80°C in Ethanol, 10h | 89% | --INVALID-LINK-- |
| Esterification | - | 0°C in Ethanol, 0.5h (from a precursor) | 95% | --INVALID-LINK-- |
Visualizations
Experimental Workflow: Fischer Esterification
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. The reaction of ethanol with conc. ${{\\text{H}}_{2}}\\text{S}{{\\text{O}}_{4}}$gives: A. ethaneB. etheneC. ethyneD. ethanoic acid [vedantu.com]
- 10. chromatography - Purification of polar NHS esters - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. Purification [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 3,4-Dihydroxybenzoate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Ethyl 3,4-Dihydroxybenzoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited and effective method for the purification of this compound is recrystallization, typically from ethanol.[1] This technique is often sufficient to achieve high purity, especially for removing minor impurities.
Q2: My this compound appears as a pale yellow or beige powder. Is this normal?
A2: Yes, it is common for this compound to appear as a pale yellow to beige crystalline powder.[2] While a completely white or colorless product may indicate higher purity, a slight coloration is not necessarily indicative of significant impurities.
Q3: What are the key physical properties of this compound relevant to its purification?
A3: Key properties include its melting point of 132-134 °C and its solubility profile. It is soluble in ethanol and insoluble in water.[2][3] This differential solubility is the basis for its purification by recrystallization from aqueous ethanol or other solvent/anti-solvent systems.
Q4: Can column chromatography be used to purify this compound?
A4: Yes, column chromatography is a viable, albeit less commonly reported, method for purifying this compound, particularly for separating it from closely related impurities or when very high purity is required. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is a good starting point.
Q5: What are the potential impurities I might encounter?
A5: Potential impurities could include unreacted starting materials such as 3,4-dihydroxybenzoic acid and ethanol, by-products from the synthesis, or degradation products. The exact nature of impurities will depend on the synthetic route employed.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | - Lower the temperature at which the compound dissolves by using a larger volume of solvent. - Try a different solvent or a solvent mixture with a lower boiling point. - Ensure a slow cooling rate to allow for crystal lattice formation. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Low Recovery/Yield | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is partially soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | Incorrect solvent system (eluent). Column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Compound Stuck on Column | The compound is too polar for the chosen eluent. | - Gradually increase the polarity of the eluent (gradient elution). |
| Tailing of Bands | The compound is interacting too strongly with the stationary phase. The column is overloaded. | - Add a small amount of a polar modifier (e.g., a few drops of acetic acid or triethylamine, depending on the compound's nature) to the eluent. - Use a larger column or a smaller amount of crude material. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the purification of this compound.
Table 1: Physical Properties
| Property | Value |
| Melting Point | 132-134 °C |
| Solubility in Water | Insoluble |
| Solubility in Ethanol | Soluble |
| Appearance | Pale yellow to beige crystalline powder |
Data sourced from multiple chemical suppliers and databases.[2][3]
Table 2: Recrystallization Solvent Systems (General Guidance)
| Solvent System | Suitability | Notes |
| Ethanol | Commonly used and effective. | A high yield of 95% has been reported.[1] |
| Ethanol/Water | Good for increasing yield. | Water acts as an anti-solvent. |
| Ethyl Acetate/Hexane | Potential alternative. | Hexane acts as an anti-solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution.
-
(Optional) If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot filter the solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To purify this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the solvent to drain until it is just above the silica level. Ensure the silica is packed evenly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture.
-
Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3 Hexane:Ethyl Acetate).
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
"Ethyl 3,4-Dihydroxybenzoate" stability problems and degradation products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3,4-Dihydroxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as Ethyl protocatechuate, is an ethyl ester of 3,4-dihydroxybenzoic acid. It is a phenolic compound with known antioxidant properties. In research and development, it is often investigated for its potential therapeutic effects, including cardioprotective and neuroprotective activities, and is also used as a stabilizer in various formulations due to its ability to inhibit oxidation.
Q2: What are the main stability concerns for this compound?
The primary stability concerns for this compound revolve around its two key functional groups: the catechol ring and the ethyl ester. The catechol moiety is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or oxidizing agents. The ethyl ester bond is prone to hydrolysis, particularly under acidic or alkaline conditions.
Q3: How should I store this compound to ensure its stability?
To minimize degradation, this compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. It should be kept in a tightly sealed container to protect it from moisture, which can facilitate hydrolysis. For long-term storage, refrigeration is recommended.
Q4: What are the expected degradation products of this compound?
Under hydrolytic conditions (acidic or basic), the primary degradation product is 3,4-Dihydroxybenzoic acid and ethanol. Under oxidative or photolytic stress, the catechol ring can oxidize to form ortho-quinones , which can further react or polymerize to form more complex colored products.
Troubleshooting Guides
Issue 1: Discoloration of this compound Solution
Problem: My solution of this compound has turned yellow or brown.
Possible Cause: This is a common sign of oxidation of the catechol ring, leading to the formation of colored quinone-type compounds. This can be accelerated by exposure to light, oxygen (air), or the presence of metal ions.
Troubleshooting Steps:
-
Protect from Light: Prepare and store the solution in amber-colored glassware or wrap the container in aluminum foil.
-
Deoxygenate Solvents: Before preparing the solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use.
-
Control pH: Oxidation can be pH-dependent. Ensure the pH of your solution is appropriate for your experiment and consider using a buffered system.
-
Chelating Agents: If metal ion contamination is suspected, consider adding a small amount of a chelating agent like EDTA.
Issue 2: Inconsistent Results in Biological Assays
Problem: I am observing high variability or a loss of activity in my experiments using this compound.
Possible Cause: This could be due to the degradation of the parent compound, either through hydrolysis or oxidation, leading to a lower effective concentration of the active substance.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Use a freshly prepared stock solution for each experiment. If using a stored stock solution, verify its purity and concentration using a suitable analytical method like HPLC.
-
Assess Stability in Assay Medium: this compound may degrade in your specific cell culture or assay buffer over the course of the experiment. Perform a time-course stability study of the compound in your experimental medium by analyzing samples at different time points via HPLC.
-
pH of the Medium: Check the pH of your experimental medium, as extremes in pH can accelerate hydrolysis of the ester linkage.
Summary of Potential Degradation Under Forced Conditions
The following table summarizes the likely degradation behavior of this compound under typical forced degradation conditions. The percentage degradation is hypothetical and serves to illustrate the expected relative stability under different stressors.
| Stress Condition | Reagent/Condition | Temperature | Duration | Expected Degradation Products | Potential % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 3,4-Dihydroxybenzoic acid, Ethanol | 15-25% |
| Alkaline Hydrolysis | 0.1 M NaOH | Room Temp | 4 hours | 3,4-Dihydroxybenzoic acid, Ethanol | 30-50% |
| Oxidation | 3% H₂O₂ | Room Temp | 8 hours | Ortho-quinone derivatives, polymeric products | 20-40% |
| Thermal Degradation | Solid State | 80°C | 48 hours | Minimal degradation expected | < 5% |
| Photodegradation | UV light (254 nm) | Room Temp | 12 hours | Ortho-quinone derivatives, colored degradants | 10-20% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general-purpose reverse-phase HPLC method suitable for separating this compound from its primary hydrolysis degradant, 3,4-Dihydroxybenzoic acid.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-18 min: 50% to 10% B
-
18-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.1 mg/mL.
Visualizations
"Ethyl 3,4-Dihydroxybenzoate" off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ethyl 3,4-Dihydroxybenzoate (EDHB) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (EDHB)?
This compound is primarily known as a competitive inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] By inhibiting PHDs, EDHB prevents the hydroxylation and subsequent degradation of Hypoxia-Inducible Factor-1α (HIF-1α).[1][2] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of various target genes involved in processes like angiogenesis, erythropoiesis, and metabolism.[3]
Q2: What are the known off-target effects of EDHB?
While the primary target of EDHB is PHD, several off-target effects have been reported, which researchers should consider during experimental design and data interpretation. These include:
-
Iron Chelation: EDHB can chelate iron, a critical cofactor for prolyl hydroxylases.[4][5] This can lead to a state of effective iron deficiency in cultured cells, potentially impacting other iron-dependent enzymes and cellular processes.[4][5]
-
Antioxidant Activity: As a phenolic compound, EDHB possesses antioxidant properties and can scavenge free radicals.[2][6] This general antioxidant effect can influence signaling pathways and cellular responses independent of its PHD inhibitory activity.
-
Inhibition of NF-κB Pathway: EDHB has been shown to inhibit the NF-κB pathway, a key regulator of inflammation.[1][2]
-
Modulation of Ion Channels and Signaling Pathways: In specific contexts like myocardial protection, EDHB has been observed to activate the NOS-NO pathway and mitochondrial KATP channels.[1]
-
Efflux Pump Inhibition: In bacteria, EDHB has been identified as an efflux pump inhibitor, which can potentiate the effects of antibiotics.[7] While this is in a different biological system, it suggests a potential for interaction with transporter proteins.
Q3: Why am I observing unexpected cellular toxicity with EDHB treatment?
Unexpected cytotoxicity could be attributed to several factors:
-
High Concentrations: EDHB may exhibit off-target effects leading to toxicity at high concentrations. It's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Iron Depletion: The iron-chelating properties of EDHB can disrupt iron homeostasis, leading to cellular stress and toxicity.[4][5] Consider co-treatment with an iron supplement as a control to investigate this possibility.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve EDHB is not contributing to the observed toxicity.[3] A vehicle-only control is essential.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of HIF-1α Stabilization
Possible Causes:
-
Suboptimal EDHB Concentration: The effective concentration of EDHB can vary between cell lines.
-
Cell Culture Conditions: High oxygen levels in standard cell culture incubators can counteract the effects of PHD inhibition.
-
EDHB Degradation: Improper storage or handling of EDHB can lead to its degradation.
Troubleshooting Steps:
-
Optimize EDHB Concentration: Perform a dose-response experiment to determine the EC50 for HIF-1α stabilization in your specific cell line.
-
Control Oxygen Levels: For robust HIF-1α induction, consider performing experiments under hypoxic conditions (e.g., 1-5% O2) in conjunction with EDHB treatment.
-
Freshly Prepare Solutions: Prepare fresh working solutions of EDHB from a properly stored stock for each experiment.
Issue 2: Observing Effects Unrelated to the HIF-1 Pathway
Possible Causes:
-
Off-Target Effects: The observed phenotype may be due to one of EDHB's off-target effects, such as iron chelation or antioxidant activity.
-
Pleiotropic Effects of HIF-1α: HIF-1α regulates a wide range of genes, and the observed effect might be an indirect or previously uncharacterized downstream consequence of HIF-1α stabilization.
Troubleshooting Steps:
-
Control for Iron Chelation: Include a control group treated with a known iron chelator (e.g., desferrioxamine) to assess if the observed effect is due to iron depletion.[5]
-
Control for Antioxidant Effects: Use a well-established antioxidant (e.g., N-acetylcysteine) as a control to determine if the effect is due to general radical scavenging.
-
HIF-1α Knockdown/Knockout: To confirm the involvement of HIF-1α, perform the experiment in cells where HIF-1α has been genetically silenced (e.g., using siRNA or in a knockout cell line).
Quantitative Data on Experimental Concentrations
| Experimental Model | Concentration | Observed Effect | Reference |
| Esophageal Squamous Cell Carcinoma Cells (KYSE 170, EC109) | 50 µg/mL | Induction of S phase cell cycle arrest, loss of mitochondrial membrane permeability, and caspase-dependent apoptosis. | [1] |
| Isolated Cardiomyocytes | 1 mM | Activation of NOS and increased mitochondrial ROS for myocardial protection. | [1] |
| Rat Acute Hypobaric Hypoxia Model | 50-100 mg/kg (i.p.) | Reduced brain water content and vascular permeability, down-regulation of pro-inflammatory factors. | [1] |
| Rat Myocardial Ischemia-Reperfusion Model | 75 mg/kg (i.p.) | Reduced infarct area and inhibited NF-κB-mediated inflammatory response. | [1] |
| Human Mesenchymal Stem Cells (hMSCs) | 50 mg/bead (in vivo) | Promoted osteogenic differentiation. | [1] |
| MC3T3-E1 Cells | Not specified | Increased alkaline phosphatase activity, collagen type I deposition, and mineralized nodule formation. | [1] |
| L6 Myoblasts | 500 and 1000 µM | Cytoprotective effect against oxidative stress. | [3] |
| Human Melanoma Cells | ≥ 750 µM | Stimulation of HIF reporter gene activity. | [8] |
Experimental Protocols
Protocol 1: Induction of HIF-1α in Cultured Cells
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
EDHB Preparation: Prepare a stock solution of EDHB in a suitable solvent (e.g., DMSO).[3] Further dilute the stock in cell culture medium to the desired final concentration.
-
Treatment: Replace the existing cell culture medium with the EDHB-containing medium. Include a vehicle-only control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours). For enhanced HIF-1α stabilization, a hypoxic incubator can be used.
-
Cell Lysis and Analysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer. The cell lysates can then be analyzed for HIF-1α protein levels by Western blotting or ELISA.[3]
Visualizations
Caption: Primary mechanism of EDHB action via PHD inhibition and HIF-1α stabilization.
Caption: Overview of EDHB's primary target and potential off-target effects.
Caption: Troubleshooting workflow for unexpected results in EDHB experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 3. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 3943-89-3 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mds.marshall.edu [mds.marshall.edu]
Technical Support Center: Ethyl 3,4-Dihydroxybenzoate (EDHB) in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the delivery of Ethyl 3,4-Dihydroxybenzoate (EDHB) in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EDHB) and what are its key properties?
This compound (EDHB), also known as Ethyl protocatechuate, is a phenolic compound and an ester of protocatechuic acid. It is recognized as a prolyl hydroxylase (PHD) inhibitor, which leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of cellular response to hypoxia. EDHB is a white to pale brownish-yellow crystalline powder. A significant challenge in its in vivo application is its poor solubility in water.[1]
Q2: What are the main challenges in delivering EDHB in animal models?
The primary challenge is EDHB's low aqueous solubility, which can lead to poor bioavailability when administered orally. This necessitates the use of specific formulation strategies to enhance its dissolution and absorption. For parenteral routes, such as intraperitoneal (IP) injection, careful formulation is required to prevent precipitation of the compound in the vehicle or upon administration, which can cause irritation, inaccurate dosing, and variable results.
Q3: What are the recommended storage conditions for EDHB and its formulations?
EDHB powder should be stored in a dry, sealed container at room temperature.[2] Stock solutions, once prepared, should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months, preferably under a nitrogen atmosphere to prevent oxidation.[3] It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation.[3]
Troubleshooting Guide
Formulation and Administration Issues
Problem: My EDHB formulation is cloudy or shows precipitation after preparation.
-
Possible Cause: The concentration of EDHB exceeds its solubility in the chosen solvent system.
-
Troubleshooting Steps:
-
Verify Solubility: Refer to the solubility data table below. Ensure the concentration of your formulation does not exceed the known solubility limits.
-
Use Co-solvents: For aqueous-based formulations, the use of co-solvents is often necessary. A common and effective formulation for in vivo use is a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween-80, and saline.[3]
-
Gentle Heating and Sonication: Applying gentle heat or using an ultrasonic bath can help dissolve the compound. However, be cautious about the thermal stability of EDHB.
-
Freshly Prepare Formulations: Due to potential stability issues, it is recommended to prepare formulations fresh before each experiment.
-
Problem: I am observing signs of irritation or distress in my animals after intraperitoneal (IP) injection.
-
Possible Cause 1: Precipitation of EDHB at the injection site.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Visually inspect your formulation for any particulate matter before injection. A clear solution is essential.
-
Optimize Formulation: If using a solvent-based system, ensure the components are well-tolerated. High concentrations of DMSO can cause irritation. The recommended formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is generally well-tolerated.[3]
-
Consider Alternative Formulations: For long-term studies, consider advanced formulations like liposomes or solid lipid nanoparticles (SLNs) which can improve biocompatibility.
-
-
Possible Cause 2: The pH of the formulation is not physiological.
-
Troubleshooting Steps:
-
Measure pH: Check the pH of your final formulation. Ideally, it should be close to neutral (pH 7.4).
-
Buffering: Use a physiologically compatible buffer (e.g., phosphate-buffered saline, PBS) as the aqueous component of your formulation.
-
-
Possible Cause 3: Incorrect injection technique.
-
Troubleshooting Steps:
-
Proper Restraint: Ensure the animal is properly restrained to prevent movement during injection.
-
Correct Needle Placement: For IP injections in mice, the needle should be inserted in the lower right quadrant of the abdomen to avoid the cecum and bladder. The angle of insertion should be about 30-40 degrees.
-
Aspirate Before Injecting: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.
-
Problem: I am seeing high variability in my experimental results.
-
Possible Cause 1: Inconsistent dosing due to formulation instability or inaccurate administration.
-
Troubleshooting Steps:
-
Homogeneity of Formulation: Ensure your formulation is homogeneous. If it is a suspension, vortex it thoroughly before drawing each dose.
-
Accurate Volume Administration: Use appropriately sized syringes and needles for the animal model and injection volume.
-
Minimize Injection Site Leakage: After injection, pause for a few seconds before withdrawing the needle to prevent leakage of the dose.
-
-
Possible Cause 2: Misinjection into unintended sites.
-
Troubleshooting Steps:
-
Refine Injection Technique: Review and practice proper injection techniques. Misinjection into the subcutaneous space, abdominal fat, or cecum is a known issue with IP injections and can lead to altered absorption and efficacy.[4]
-
Consider Alternative Routes: If IP injection proves to be too variable, consider other routes of administration such as oral gavage (with an appropriate vehicle) or subcutaneous injection, though these will have different pharmacokinetic profiles.
-
Data Presentation
Table 1: Solubility of this compound (EDHB)
| Solvent | Solubility | Notes |
| Water | Insoluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| DMSO | ≥ 100 mg/mL | Requires sonication for complete dissolution.[3] |
| Methanol | Soluble | |
| DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL | In a 10%/40%/5%/45% mixture, respectively.[3] |
Table 2: Pharmacokinetic Parameters of Protocatechuic Acid (PCA) after Administration of EDHB in Rodents
| Parameter | Oral Administration (Rats) | Oral Administration (Mice) |
| Dose | 150 mg/kg EDHB | 50 mg/kg PCA |
| Cmax (Peak Plasma Concentration) | 1.50 ± 0.08 µg/mL | 73.6 µM |
| Tmax (Time to Peak Concentration) | 0.25 h | 4.87 min |
| t½ (Elimination Half-life) | 0.43 ± 0.02 h | 16 min (terminal) |
| AUC (Area Under the Curve) | 0.92 ± 0.02 µg·h/mL | 1456 µM·min |
| Reference | [5] | [2][6] |
Note: EDHB is rapidly metabolized to protocatechuic acid (PCA), which is the primary active metabolite measured in pharmacokinetic studies.
Experimental Protocols
Protocol 1: Preparation of a Solvent-Based Formulation for Intraperitoneal (IP) Injection
This protocol is adapted from a method shown to produce a clear solution for in vivo studies.[3]
Materials:
-
This compound (EDHB) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a Stock Solution in DMSO: Weigh the required amount of EDHB and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use an ultrasonic bath to ensure complete dissolution.
-
Combine Solvents: In a sterile tube, add the required volume of the EDHB stock solution.
-
Add PEG300 to the tube. The ratio of DMSO to PEG300 should be 1:4. Vortex to mix thoroughly.
-
Add Tween-80 to the mixture. The volume of Tween-80 should be half that of the initial DMSO stock solution. Vortex until the solution is homogeneous.
-
Add Saline: Slowly add the sterile saline to the mixture while vortexing to reach the final desired concentration. The final volume of saline should be 4.5 times the volume of the initial DMSO stock solution.
-
Final Formulation: The final formulation will have a composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of EDHB in this example would be 2.5 mg/mL.
-
Visual Inspection: Before administration, visually inspect the solution to ensure it is clear and free of any precipitation.
Protocol 2: General Method for Preparation of EDHB-Loaded Liposomes (Thin-Film Hydration Method)
This is a general protocol that can be adapted for the encapsulation of lipophilic compounds like EDHB.
Materials:
-
This compound (EDHB)
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Chloroform or a chloroform:methanol mixture
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Film Formation: Dissolve the chosen phospholipids, cholesterol, and EDHB in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film by adding sterile PBS (pH 7.4) to the flask. The temperature of the PBS should be above the phase transition temperature of the lipids.
-
Vesicle Formation: Agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator or pass it through an extruder with membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated EDHB by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 3: General Method for Preparation of EDHB-Loaded Solid Lipid Nanoparticles (SLNs) (Hot Homogenization Method)
This is a general protocol for encapsulating lipophilic drugs like EDHB in a solid lipid matrix.
Materials:
-
This compound (EDHB)
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-shear homogenizer
-
Ultrasonicator
Procedure:
-
Melt the Lipid: Heat the solid lipid to about 5-10°C above its melting point. Dissolve the EDHB in the molten lipid.
-
Prepare the Aqueous Phase: Heat the purified water containing the surfactant to the same temperature as the molten lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed using a high-shear homogenizer for a few minutes to form a pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Purification and Characterization: Purify the SLN dispersion if necessary and characterize the nanoparticles for size, polydispersity index, zeta potential, and encapsulation efficiency.
Visualizations
Signaling Pathway of EDHB Action
Caption: Mechanism of EDHB action on the HIF-1α signaling pathway.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo study with EDHB.
Troubleshooting Logic for Formulation Issues
Caption: Troubleshooting logic for EDHB formulation issues.
References
- 1. This compound | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. documents.uow.edu.au [documents.uow.edu.au]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. researchgate.net [researchgate.net]
"Ethyl 3,4-Dihydroxybenzoate" interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Ethyl 3,4-Dihydroxybenzoate in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to assay interference?
This compound, also known as Ethyl protocatechuate, is a phenolic compound and a member of the catechol family.[1][2] Its structure contains a catechol motif, which is a known Pan-Assay Interference Compound (PAINS) substructure.[3][4] PAINS are compounds that frequently appear as "hits" in high-throughput screens due to non-specific interactions with assay components rather than specific, targeted biological activity.[3] The reactivity of the catechol group is the primary reason for these interferences.
Q2: What are the common mechanisms of interference for this compound?
The primary interference mechanisms stem from the chemistry of the catechol group:
-
Redox Cycling and Hydrogen Peroxide (H₂O₂) Generation: In the presence of reducing agents like dithiothreitol (DTT), which are common in assay buffers, catechols can undergo redox cycling.[5] This process generates reactive oxygen species (ROS), primarily hydrogen peroxide (H₂O₂).[5] The H₂O₂ produced can then non-specifically oxidize and inactivate proteins, particularly those with sensitive cysteine residues, leading to false-positive inhibition signals.[5][6]
-
Covalent Protein Modification: Catechols can oxidize to form reactive ortho-quinones.[3] These quinones are electrophiles that can covalently bind to nucleophilic residues on proteins, such as cysteine and lysine, causing non-specific and often irreversible inhibition.[3]
-
Direct Reduction of Assay Reagents: As a potent antioxidant, this compound can directly reduce colorimetric or fluorometric assay reagents.[1] A classic example is the reduction of the yellow MTT tetrazolium salt to a purple formazan product in cell viability assays, which can occur even in the absence of viable cells, leading to falsely elevated viability readings.[7]
-
Metal Chelation: The two adjacent hydroxyl groups on the catechol ring can chelate metal ions.[8] This can interfere with assays involving metalloenzymes by stripping the essential metal cofactor from the enzyme's active site, causing inhibition.[8] this compound is known to chelate iron.[9][10]
Figure 1. Key mechanisms of assay interference by this compound.
Troubleshooting Guides
Guide 1: Cell Viability Assays (e.g., MTT, XTT)
Problem: An unexpected increase in cell viability or resistance to a cytotoxic agent is observed in cells treated with this compound when using an MTT or similar tetrazolium-based assay.
Probable Cause: this compound is directly reducing the tetrazolium salt to its colored formazan product, independent of cellular metabolic activity. This chemical reaction leads to a false-positive signal, masking true cytotoxicity.[7]
Recommended Solutions & Experimental Protocols:
-
Perform a Cell-Free Control: Run the assay in parallel with wells containing only media, this compound at the tested concentrations, and the MTT reagent. A color change in these cell-free wells confirms direct reagent reduction.
-
Use an Orthogonal Assay: Switch to a viability assay with a different detection principle that is not based on redox potential.
| Assay Type | Principle | Interference Potential |
| MTT / XTT | Cellular reductases convert tetrazolium to formazan (colorimetric). | High: Compound can directly reduce the tetrazolium salt.[7] |
| Resazurin (alamarBlue) | Cellular reductases convert resazurin to resorufin (fluorescent). | High: Compound can directly reduce resazurin. |
| ATP Quantification (e.g., CellTiter-Glo®) | Measures ATP levels in viable cells via luciferase reaction (luminescent). | Low: Less susceptible to redox interference, but check for luciferase inhibition. |
| Sulforhodamine B (SRB) | Stains total cellular protein (colorimetric). | Low: Measures biomass, not metabolic activity. Unlikely to interfere. |
| LDH Release | Measures lactate dehydrogenase released from damaged cells (colorimetric). | Low: Measures cytotoxicity, not viability. Unlikely to interfere. |
| Direct Cell Counting | Manual (hemocytometer) or automated (flow cytometry) cell counting. | Very Low: Gold standard for quantifying viable cells. |
Protocol: Cell-Free MTT Interference Assay
-
Prepare a 96-well plate.
-
Add cell culture medium to all wells.
-
Add this compound in a serial dilution to a set of wells. Include a vehicle control (e.g., DMSO).
-
Do not add cells to the plate.
-
Add the MTT reagent to all wells according to the manufacturer's protocol.
-
Incubate for the standard duration (e.g., 2-4 hours) at 37°C.
-
Add solubilization buffer (e.g., acidic isopropanol or DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Interpretation: A significant increase in absorbance in wells containing the compound compared to the vehicle control indicates direct interference.
Guide 2: Enzyme Inhibition Assays
Problem: this compound shows potent inhibition of your target enzyme, particularly in buffers containing DTT or other reducing agents.
Probable Cause: The compound is undergoing redox cycling, generating H₂O₂ that oxidizes and inactivates the enzyme. This is especially common for enzymes with catalytically important cysteine residues, such as cysteine proteases and protein tyrosine phosphatases.[5]
Recommended Solutions & Experimental Protocols:
-
Add a H₂O₂ Scavenger: Re-run the inhibition assay in the presence of catalase (typically 10-50 µg/mL), an enzyme that rapidly degrades H₂O₂. A significant rightward shift (increase) in the IC₅₀ value in the presence of catalase strongly suggests the inhibition is mediated by H₂O₂.
-
Vary DTT Concentration: Measure the IC₅₀ of the compound in the presence and absence of DTT. If the inhibitory activity is dependent on DTT, it is likely an artifact.[11]
-
Check for Time-Dependent Inhibition: Pre-incubate the enzyme with this compound for varying lengths of time before adding the substrate. A time-dependent increase in inhibition can be a hallmark of covalent modification.
-
Test for Reversibility: Measure enzyme activity after pre-incubation with the compound, followed by rapid dilution or dialysis to remove the unbound compound. If activity is not restored, the inhibition may be due to irreversible covalent modification.
| Experimental Condition | Expected Result if Interference is Present |
| + Catalase | IC₅₀ increases significantly (inhibition is reduced). |
| - DTT | IC₅₀ increases significantly (inhibition is reduced). |
| Pre-incubation | Inhibition increases with longer pre-incubation times. |
| Dialysis / Dilution | Enzyme activity is not recovered. |
digraph "Troubleshooting_Workflow" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];start [label="Potent Enzyme Inhibition Observed\nwith this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_dtt [label="Does assay buffer\ncontain DTT?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; add_catalase [label="Run assay with\n+ Catalase", fillcolor="#FFFFFF"]; ic50_shift [label="Does IC₅₀ increase?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; artifact [label="Conclusion:\nInhibition is likely an artifact\ndue to H₂O₂ generation.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_covalent [label="Test for time-dependence\nand reversibility.", fillcolor="#FFFFFF"]; covalent_result [label="Is inhibition time-dependent\nand/or irreversible?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; covalent_artifact [label="Conclusion:\nInhibition is likely due to\nnon-specific covalent modification.", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; specific [label="Conclusion:\nInhibition may be specific.\nProceed with caution and\northogonal assays.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_dtt; check_dtt -> add_catalase [label="Yes"]; check_dtt -> check_covalent [label="No"]; add_catalase -> ic50_shift; ic50_shift -> artifact [label="Yes"]; ic50_shift -> check_covalent [label="No"]; check_covalent -> covalent_result; covalent_result -> covalent_artifact [label="Yes"]; covalent_result -> specific [label="No"]; }
Figure 2. Troubleshooting workflow for enzyme inhibition by this compound.
References
- 1. This compound | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl protocatechuate - Wikipedia [en.wikipedia.org]
- 3. A chemical probe unravels the reactive proteome of health-associated catechols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Ethyl 3,4-Dihydroxybenzoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Ethyl 3,4-Dihydroxybenzoate (EDHB). The content is designed to address specific issues that may be encountered when working to improve the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EDHB) and why is improving its bioavailability important?
A1: this compound is an ester of protocatechuic acid, a naturally occurring phenolic compound found in foods like olives and red wine.[1] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1] EDHB is also known as a prolyl 4-hydroxylase inhibitor, which allows it to stabilize the Hypoxia-Inducible Factor-1α (HIF-1α) transcription factor, a key regulator in cellular responses to low oxygen.[1][2] Improving its bioavailability is crucial for enhancing its therapeutic efficacy, as this ensures that a greater proportion of the administered dose reaches the systemic circulation and its target tissues. Due to its esterified form, EDHB is more lipophilic than its parent compound, protocatechuic acid, which inherently enhances its absorption and membrane permeability.[3]
Q2: What are the main challenges associated with the oral delivery of EDHB?
A2: The primary challenge in the oral delivery of EDHB is its poor aqueous solubility.[4] Like many phenolic compounds, its limited solubility can lead to low dissolution rates in the gastrointestinal tract, which in turn restricts its absorption and overall bioavailability. This can result in the need for higher doses to achieve a therapeutic effect, potentially increasing the risk of side effects.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds like EDHB?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state can enhance the dissolution rate by presenting the drug in an amorphous form and increasing the surface area.[5]
-
Nanoformulations: Encapsulating the drug in nanocarriers such as liposomes or polymeric nanoparticles can improve solubility, protect the drug from degradation, and facilitate its transport across biological membranes.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable derivative that is converted back to the active form in the body.[6]
Troubleshooting Guides
This section addresses common problems encountered during in vitro and in vivo experiments with this compound.
In Vitro Cell-Based Assays
Problem: Precipitation of EDHB in cell culture medium.
-
Possible Cause: EDHB is insoluble in water and can precipitate when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into an aqueous cell culture medium.[4]
-
Solution:
-
Optimize Stock Concentration: Prepare a higher concentration stock solution in DMSO to minimize the final volume of DMSO added to the medium. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.
-
Pre-warm the Medium: Adding the EDHB stock solution to a pre-warmed medium can sometimes help to improve its solubility.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the medium to reach the final desired concentration, vortexing or gently mixing between each dilution.
-
Use of Solubilizing Agents: For in vivo preparations, co-solvents such as PEG300 and surfactants like Tween 80 can be used to improve solubility.[4] While not ideal for all cell culture experiments due to potential effects on cells, a low concentration of a biocompatible surfactant may be tested.
-
Problem: Inconsistent or unexpected results in antioxidant or other activity assays.
-
Possible Cause:
-
Degradation of EDHB: Phenolic compounds can be susceptible to oxidation, especially in solution over time.
-
Interaction with Assay Components: EDHB may interfere with certain colorimetric or fluorometric assays. For example, its antioxidant properties could interfere with assays that rely on redox reactions.
-
Cell Viability Issues: At higher concentrations, EDHB or the solvent used to dissolve it may affect cell viability, leading to misleading results. In one study, L6 myoblast cells showed reduced viability at 0.5% O2 exposure over 72 hours.[1]
-
-
Solution:
-
Freshly Prepare Solutions: Always prepare fresh solutions of EDHB from a solid stock for each experiment.
-
Include Proper Controls: Run control experiments with the vehicle (e.g., DMSO) alone to account for any effects of the solvent. Also, include a positive control for the assay to ensure it is working correctly.
-
Validate the Assay: If interference is suspected, test the effect of EDHB on the assay components in a cell-free system.
-
Determine Optimal Concentration: Perform a dose-response experiment to determine the optimal concentration of EDHB that shows the desired effect without causing significant cytotoxicity. For example, concentrations of 500 µM and 1000 µM have been used in L6 myoblast cells.[1]
-
In Vivo Animal Studies
Problem: Low and variable oral bioavailability of EDHB.
-
Possible Cause: Poor aqueous solubility and dissolution rate in the gastrointestinal tract.
-
Solution:
-
Formulation Development: Employ bioavailability enhancement strategies such as solid dispersions or nanoformulations (see Experimental Protocols below).
-
Vehicle Optimization: For preclinical studies, use a vehicle that enhances solubility and absorption. A common vehicle for in vivo studies with EDHB is a mixture of DMSO, PEG300, Tween 80, and saline.[4] A study in rats used a dosage of 75 mg/kg of EDHB administered via intraperitoneal injection for 3 days.[7]
-
Problem: Difficulty in achieving desired plasma concentrations.
-
Possible Cause: Rapid metabolism or elimination of EDHB.
-
Solution:
-
Pharmacokinetic Modeling: Conduct preliminary pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of EDHB in the chosen animal model.
-
Formulation Strategies for Sustained Release: Consider developing sustained-release formulations to maintain therapeutic plasma concentrations over a longer period.
-
Experimental Protocols
Preparation of this compound Solid Dispersion
This protocol describes the preparation of a solid dispersion of EDHB with Polyvinylpyrrolidone (PVP K30) using the solvent evaporation method, which can be adapted from methods used for other poorly soluble drugs.[8]
Materials:
-
This compound (EDHB)
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Ethanol (96%)
-
Distilled water
-
Magnetic stirrer
-
Freeze dryer or rotary evaporator
Procedure:
-
Preparation of Drug-Polymer Ratios: Weigh EDHB and PVP K30 in different weight ratios (e.g., 1:1, 1:2, 1:4).
-
Dissolution: Dissolve the weighed EDHB in a minimal amount of ethanol. In a separate container, dissolve the PVP K30 in distilled water.
-
Mixing: Add the EDHB solution to the PVP K30 solution while continuously stirring on a magnetic stirrer to ensure a homogenous mixture.
-
Solvent Evaporation:
-
Freeze Drying: Freeze the resulting solution and then lyophilize it using a freeze dryer until a dry powder is obtained.[8]
-
Rotary Evaporation: Alternatively, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed. Scrape the film to obtain the solid dispersion powder.
-
-
Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and SEM) to confirm the amorphous state of EDHB.
Preparation of this compound Loaded Liposomes
This protocol outlines the thin-film hydration method for encapsulating the lipophilic EDHB into liposomes.[9]
Materials:
-
This compound (EDHB)
-
Phosphatidylcholine (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (for lipid dissolution)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (optional, for size homogenization)
Procedure:
-
Lipid and Drug Dissolution: Dissolve the desired amounts of phosphatidylcholine, cholesterol, and EDHB in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Thin Film Formation: Evaporate the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin, uniform lipid film on the inner wall of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add pre-warmed PBS (pH 7.4) to the flask containing the lipid film. Hydrate the film by gentle rotation of the flask for about 1 hour at a temperature above the lipid transition temperature. This will lead to the formation of multilamellar vesicles (MLVs).
-
Sonication: To reduce the size of the liposomes and form small unilamellar vesicles (SUVs), sonicate the liposomal suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator.
-
Extrusion (Optional): For a more uniform size distribution, the liposomal suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
Purification: Remove any unencapsulated EDHB by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.
Data Presentation
The following table presents a hypothetical comparison of pharmacokinetic parameters for free EDHB versus a nanoformulation, based on typical improvements seen with such delivery systems for poorly soluble drugs. Note: Specific pharmacokinetic data for EDHB formulations was not available in the search results; this table is illustrative.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Relative Bioavailability (%) |
| Free EDHB | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 3.5 ± 0.8 | 100 |
| EDHB Nanoformulation | 450 ± 90 | 1.5 ± 0.3 | 2400 ± 450 | 8.0 ± 1.5 | 400 |
Data are represented as mean ± standard deviation.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 5. Formulation Development and Dissolution Rate Enhancement of Efavirenz by Solid Dispersion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with "Ethyl 3,4-Dihydroxybenzoate"
Welcome to the technical support center for Ethyl 3,4-Dihydroxybenzoate (EDHB). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a pale yellow to beige crystalline powder.[1][2] It is important to be aware of its solubility characteristics for proper experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [3] |
| Molecular Weight | 182.17 g/mol | [3] |
| Melting Point | 132-134 °C | [1][4] |
| Water Solubility | Insoluble | [1][2][4][5] |
| Other Solvents | Soluble in ethanol and DMSO | [1][2][4][5][6] |
Q2: How should I prepare a stock solution of this compound?
A2: Due to its insolubility in water, stock solutions should be prepared in an organic solvent such as DMSO or ethanol.[1][2][4][5][6] For a 22.5 mg/mL stock in DMSO, sonication is recommended to ensure complete dissolution.[6] When preparing aqueous solutions for in vivo studies, a combination of solvents like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used, with sonication recommended.[6] It is advisable to prepare working solutions fresh for immediate use.[6]
Q3: Is this compound stable in solution?
A3: As a phenolic compound containing a catechol group, this compound can be susceptible to oxidation.[1][4] This can be influenced by factors such as pH, light exposure, and the presence of metal ions. To minimize degradation, it is recommended to store stock solutions at -20°C, protected from light, and to prepare fresh working dilutions for each experiment.
Experimental Design and Troubleshooting
Q4: I am observing inconsistent results in my cell viability assays. What could be the cause?
A4: Inconsistent results in cell viability assays can stem from several factors:
-
Compound Precipitation: Due to its poor water solubility, the compound may precipitate out of the cell culture medium, leading to a lower effective concentration. Visually inspect your plates for any precipitate.
-
Oxidation: The compound may degrade over the course of a long incubation period. Consider the duration of your experiment and if fresh media with the compound should be added.
-
Cell Line Specificity: The effects of this compound can be cell-type dependent. For example, it has been shown to induce apoptosis in esophageal squamous cell carcinoma cells.[7]
-
Assay Interference: The compound's antioxidant properties could potentially interfere with assays that rely on redox indicators, such as the MTT assay.[8] Consider using an alternative viability assay that is not based on cellular reduction potential, like a trypan blue exclusion assay or a crystal violet staining assay.
Q5: My antioxidant assay results are not reproducible. What should I consider?
A5: Variability in antioxidant assays can be due to several factors:
-
Assay Method: Different antioxidant assays measure different aspects of antioxidant activity (e.g., radical scavenging, metal chelation). The choice of assay can significantly impact the results.
-
Reaction Kinetics: The kinetics of the reaction between this compound and the radical source (e.g., DPPH) can be influenced by solvent and pH. Ensure these parameters are consistent across experiments.
-
Compound Stability: As mentioned, the compound can oxidize, which would affect its antioxidant capacity. Prepare fresh solutions for each assay.
Q6: I am not seeing the expected effect on HIF-1α stabilization. What could be wrong?
A6: If you are not observing the expected stabilization of HIF-1α, consider the following:
-
Inhibition of Prolyl Hydroxylases (PHDs): this compound acts as a competitive inhibitor of PHDs.[4][7] The effectiveness of this inhibition can depend on the cellular concentration of co-factors like 2-oxoglutarate and ascorbate.[9][10]
-
Iron Chelation: The compound can chelate iron, which is essential for PHD activity.[9][11] However, this can also induce an iron-deficient state in cells, which may have downstream effects that could confound your results.[11]
-
Experimental Conditions: Ensure that your cells are cultured under appropriate hypoxic or normoxic conditions for your experimental question. The timing of treatment and sample collection is also critical for observing changes in HIF-1α levels.
Troubleshooting Guides
Guide 1: Addressing Solubility Issues
| Symptom | Possible Cause | Recommended Action |
| Precipitate observed in stock solution. | The concentration is too high for the solvent. | Try gentle warming or sonication to aid dissolution. If precipitation persists, prepare a new stock solution at a lower concentration. |
| Cloudiness or precipitate forms when adding stock solution to aqueous media. | The compound is precipitating out of the aqueous solution. | Increase the final concentration of the organic solvent (e.g., DMSO) in your media, but be mindful of solvent toxicity to your cells. Alternatively, prepare a fresh, more dilute stock solution. |
| Inconsistent results at the same nominal concentration. | The compound is not fully dissolved, leading to variations in the actual concentration. | Always ensure your stock solution is clear before making dilutions. Vortex dilutions thoroughly before adding them to your experimental setup. |
Guide 2: Managing Inconsistent Biological Activity
| Symptom | Possible Cause | Recommended Action |
| High variability between replicate wells. | Uneven distribution of the compound due to poor solubility or inadequate mixing. | Ensure thorough mixing of the compound in the media before dispensing into wells. Visually inspect wells for any signs of precipitation. |
| Loss of activity over time in multi-day experiments. | Degradation of the compound in the culture medium. | Consider replenishing the media with freshly prepared compound at regular intervals during the experiment. |
| Unexpected or off-target effects observed. | The compound has multiple mechanisms of action (e.g., PHD inhibition, antioxidant, iron chelation).[4][7][9][11] | Be aware of the different potential activities of the compound and design experiments with appropriate controls to isolate the mechanism of interest. For example, to test for effects of iron chelation, include an iron-replete control group. |
Experimental Protocols
Protocol 1: In Vitro HIF-1α Stabilization Assay
-
Cell Culture: Plate your cells of interest (e.g., L6 myoblasts) in a suitable culture vessel and allow them to adhere overnight.[8]
-
Preconditioning: Treat the cells with varying concentrations of this compound (prepared from a fresh DMSO stock) for a predetermined time (e.g., 4-24 hours).[8]
-
Hypoxic Challenge: Transfer the cells to a hypoxic chamber with a controlled oxygen concentration (e.g., 0.5% O₂).[8]
-
Protein Extraction: After the desired hypoxic incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Quantification: Determine the concentration of HIF-1α in the cell lysates using a specific ELISA kit or by Western blotting with a validated HIF-1α antibody.[8]
Protocol 2: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).
-
Sample Preparation: Prepare serial dilutions of this compound in the same solvent.
-
Reaction: In a 96-well plate, mix the DPPH solution with your compound dilutions. Include a positive control (e.g., ascorbic acid or trolox) and a blank (solvent only).
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration of the compound.
Visualizations
Caption: HIF-1α signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
References
- 1. This compound | 3943-89-3 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 5. Protocatechuic acid ethyl ester | CAS: 3943-89-3 | ChemNorm [chemnorm.com]
- 6. This compound | HIF/HIF Prolyl-Hydroxylase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl-3,4-dihydroxybenzoate inhibits myoblast differentiation: evidence for an essential role of collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Ethyl 3,4-Dihydroxybenzoate and Other Prolyl Hydroxylase Domain (PHD) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 3,4-Dihydroxybenzoate (EDHB), a naturally derived phenolic compound, with other prominent prolyl hydroxylase domain (PHD) inhibitors currently in clinical development, including Roxadustat, Daprodustat, and Vadadustat. This document aims to deliver an objective analysis of their performance, supported by available experimental data, to aid researchers and drug development professionals in their understanding and potential application of these compounds.
Introduction to PHD Inhibition
Prolyl hydroxylase domain (PHD) enzymes are critical oxygen sensors in cells that regulate the stability of Hypoxia-Inducible Factors (HIFs). Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cellular metabolism.[1][2] PHD inhibitors mimic this hypoxic state by blocking the enzymatic activity of PHDs, leading to the stabilization of HIF-α and the subsequent activation of its downstream targets.[3] This mechanism of action has positioned PHD inhibitors as promising therapeutic agents for conditions such as anemia associated with chronic kidney disease (CKD).[4]
This compound (EDHB), also known as protocatechuic acid ethyl ester, is a competitive PHD inhibitor that acts as an analog of the PHD co-substrate 2-oxoglutarate.[5][6] It is an orally effective and blood-brain barrier-permeable compound with demonstrated anti-hypoxic, anti-tumor, and anti-inflammatory properties.[5][7] Roxadustat, Daprodustat, and Vadadustat are synthetic small molecule PHD inhibitors that have undergone extensive clinical trials for the treatment of anemia in CKD patients.[8][9][10]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and other selected PHD inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various sources.
Table 1: In Vitro Potency of PHD Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Method | Reference |
| This compound (EDHB) | PHD | Data Not Available | - | - |
| Roxadustat (FG-4592) | PHD2 | 591 | Fluorescence Polarization Assay | [11] |
| PHD1 | Data Not Available | - | - | |
| PHD3 | Data Not Available | - | - | |
| Daprodustat (GSK1278863) | PHD1, PHD2, PHD3 | Low nanomolar | Biochemical Assay | [12] |
| Vadadustat (AKB-6548) | PHD1 | 15.4 | TR-FRET Assay | |
| PHD2 | 11.8 | TR-FRET Assay | ||
| PHD3 | 7.6 | TR-FRET Assay |
Table 2: Cellular Potency for HIF-1α Stabilization
| Inhibitor | Cell Line | EC50 (µM) | Assay Method | Reference |
| This compound (EDHB) | L6 Myoblasts | Effective at 500 µM | Western Blot | [10] |
| HeLa, D407 | Effective at 250-500 µM | Western Blot | [13] | |
| Roxadustat (FG-4592) | HeLa, U2OS, Hep3B | Dose-dependent stabilization up to 200 µM | Western Blot | [14] |
| Daprodustat (GSK1278863) | Various | Data Not Available | - | - |
| Vadadustat (AKB-6548) | Hep3B | 44 (6 hours), 67 (24 hours) | Electrochemiluminescence Assay | |
| HUVEC | 25 (6 hours), 71 (24 hours) | Electrochemiluminescence Assay |
Table 3: Effects on Erythropoiesis
| Inhibitor | Study Population | Effect on Erythropoietin (EPO) | Effect on Hemoglobin (Hb) | Reference |
| This compound (EDHB) | Rats | Increased levels | Increased levels | [7] |
| Roxadustat (FG-4592) | Rats | Significant increase in plasma EPO | - | [15] |
| DKD Patients | - | Significant increase | [16][17] | |
| Daprodustat (GSK1278863) | CKD Patients | Minimal effects on serum EPO levels | Maintained Hb levels | [2][6] |
| Vadadustat (AKB-6548) | NDD-CKD Patients | Increased serum EPO | Dose-dependent increase | [18][19] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
HIF-1α Signaling Pathway Under Normoxia and Hypoxia/PHD Inhibition
Caption: HIF-1α signaling under normoxic vs. hypoxic/PHD inhibitor conditions.
Experimental Workflow for Assessing HIF-1α Stabilization
Caption: Workflow for Western Blot analysis of HIF-1α stabilization.
Experimental Protocols
In Vitro PHD2 Inhibition Assay (Adapted from a General Protocol)
This protocol describes a method to assess the inhibitory activity of a compound against PHD2 using a fluorescence-based assay.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., biotinylated-DLDLEMLAPYIPMDDDFQL)
-
2-oxoglutarate (α-KG)
-
Ascorbate
-
Ferrous sulfate (FeSO4)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based on antibody recognition of hydroxylated HIF-1α peptide)
-
384-well microplate
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing PHD2 enzyme, ascorbate, and FeSO4 to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a solution containing the HIF-1α peptide substrate and 2-oxoglutarate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Add the detection reagents according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the plate using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of HIF-1α Stabilization
This protocol outlines the steps for detecting the stabilization of HIF-1α in cultured cells following treatment with a PHD inhibitor.[4][7][20][21]
Materials:
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against HIF-1α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for the desired time period (e.g., 4, 8, or 24 hours).
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to quantify the relative levels of HIF-1α protein. A loading control like β-actin or GAPDH should be used for normalization.
Conclusion
This compound demonstrates clear activity as a PHD inhibitor, leading to the stabilization of HIF-1α and subsequent downstream effects. While it shows promise in various preclinical models, a direct and comprehensive quantitative comparison with clinical-stage PHD inhibitors like Roxadustat, Daprodustat, and Vadadustat is challenging due to the lack of publicly available, standardized comparative data. The clinical-stage inhibitors have been extensively characterized for their potency, selectivity, and efficacy in treating anemia associated with CKD.
Further research is required to fully elucidate the therapeutic potential of this compound. Specifically, detailed studies on its IC50 values against different PHD isoforms, its selectivity profile against other 2-oxoglutarate-dependent dioxygenases, and its in vivo efficacy in well-controlled anemia models would be invaluable. The provided experimental protocols can serve as a foundation for researchers to conduct such comparative studies and further explore the potential of this and other novel PHD inhibitors.
References
- 1. Efficacy and Safety of Daprodustat Vs rhEPO for Anemia in Patients With Chronic Kidney Disease: A Meta-Analysis and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Exploratory Study of Daprodustat in Erythropoietin-Hyporesponsive Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Daprodustat is Noninferior to Erythropoiesis-Stimulating Agents for Patients with Chronic Kidney Disease Undergoing Dialysis - Transfusion News [transfusionnews.com]
- 7. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. axonmedchem.com [axonmedchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of Roxadustat versus erythropoietin (EPO) for treating anemia in patients with diabetic kidney disease: a retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Roxadustat versus erythropoietin (EPO) for treating anemia in patients with diabetic kidney disease: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure HIF1-alpha [protocols.io]
- 21. docs.abcam.com [docs.abcam.com]
Ethyl 3,4-Dihydroxybenzoate vs. Ascorbic Acid: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant capacities of Ethyl 3,4-dihydroxybenzoate (EDHB) and the well-established antioxidant, Ascorbic Acid (Vitamin C). The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
This compound, a phenolic compound found in sources like peanut seed testa, demonstrates antioxidant properties primarily through its role as a prolyl-hydroxylase inhibitor, which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Ascorbic acid, a vital nutrient, is a potent antioxidant that directly scavenges free radicals and is involved in various physiological processes. While direct comparative studies on their antioxidant capacity are limited, this guide synthesizes available data to provide a comprehensive overview.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the 50% inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity. It is important to note that the IC50 values for Ascorbic Acid can vary between studies due to different experimental conditions. One study noted that EDHB exhibits relatively low antioxidant activity[1].
| Compound | Assay | IC50 Value (µg/mL) | Reference(s) |
| This compound (EDHB) | DPPH | Data not directly available in comparative studies. Its parent compound, Protocatechuic Acid, has a reported IC50 of 0.118 ± 0.001 mg/mL (or 118 ± 1 µg/mL). Esters of phenolic acids, such as EDHB, may exhibit similar or slightly altered activity. | [2] |
| Ascorbic Acid | DPPH | 24.34 ± 0.09 | [3] |
Note: The lack of direct comparative studies necessitates caution when interpreting these values. The provided IC50 for the parent compound of EDHB serves as a reference point.
Mechanisms of Antioxidant Action
The antioxidant mechanisms of this compound and Ascorbic Acid are distinct, operating through different cellular pathways.
This compound (EDHB)
EDHB's primary antioxidant mechanism involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition prevents the degradation of Hypoxia-Inducible Factor-1α (HIF-1α), allowing it to accumulate and activate the transcription of various genes, including those with antioxidant functions.
Ascorbic Acid
Ascorbic acid is a well-characterized direct antioxidant that readily donates electrons to neutralize reactive oxygen species (ROS). Additionally, it can influence antioxidant signaling pathways. Some studies suggest that ascorbic acid can suppress the Nrf2-Keap1 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Oxidative stress typically causes Nrf2 to dissociate from Keap1 and translocate to the nucleus to activate antioxidant gene expression.
Experimental Protocols
A detailed protocol for the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, a common method for evaluating antioxidant activity, is provided below.
DPPH Radical Scavenging Assay Protocol
Objective: To determine the free radical scavenging capacity of a test compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, and the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compounds (e.g., 10, 25, 50, 100, 200 µg/mL) in the same solvent used for the DPPH solution. Ascorbic acid is typically used as a positive control.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test solutions or the standard (Ascorbic Acid) to the wells.
-
For the blank control, add 100 µL of the solvent (methanol or ethanol) to a well containing 100 µL of the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the blank control.
-
A_sample is the absorbance of the test compound.
-
-
Determination of IC50: The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Conclusion
References
A Comparative Guide to the Neuroprotective Effects of Ethyl 3,4-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent Ethyl 3,4-dihydroxybenzoate (EDHB) with alternative compounds. The information presented is supported by experimental data to facilitate objective evaluation and inform future research directions in neuroprotective drug discovery.
Introduction to this compound (EDHB)
This compound, a phenolic compound, has demonstrated significant neuroprotective properties in various preclinical studies. Its primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization of the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), a key transcription factor in the cellular response to hypoxia. The stabilization of HIF-1α triggers the expression of a cascade of downstream genes that collectively contribute to neuroprotection through anti-apoptotic, anti-inflammatory, and antioxidant pathways.[1][2][3] EDHB is also recognized for its antioxidant and anti-inflammatory activities, which further contribute to its neuroprotective profile.[1]
Comparative Analysis of Neuroprotective Agents
To provide a clear perspective on the efficacy of this compound, this section compares its performance with other neuroprotective agents, including other PHD inhibitors, NMDA receptor antagonists, and antioxidants.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies, offering a comparative look at the neuroprotective efficacy of different compounds.
Table 1: Comparison of Prolyl Hydroxylase (PHD) Inhibitors in Neuroprotection
| Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |
| This compound (EDHB) | HT-22 Neuronal Cells | Glutamate (7 mM) | 0.1 - 50 µM | Cell Viability (MTT Assay) | Dose-dependent protection against glutamate-induced cell death. | [4] |
| Desferrioxamine (DFO) | HT-22 Neuronal Cells | Glutamate (7 mM) | 0.1 - 100 µM | Cell Viability (MTT Assay) | Dose-dependent protection against glutamate-induced cell death. | [4] |
| Dimethyloxalylglycine (DMOG) | HT-22 Neuronal Cells | Glutamate (5 mM) | Varied Doses | Cell Viability | Neuroprotective against oxidative stress-induced death. | [5] |
| Adaptaquin (AQ) | HT-22 Neuronal Cells | Glutamate | 0.1 - 50 µM | Cell Viability | Dose-dependent protection against glutamate-induced oxytosis. | [4] |
Table 2: Neuroprotective Effects of NMDA Receptor Antagonists and Antioxidants (Illustrative Data)
| Compound Class | Compound | Model System | Insult | Concentration | Outcome Measure | Result | Reference |
| NMDA Receptor Antagonist | Memantine | Aging Mice | Anesthesia/Surgery | 20 mg/kg | Microglia Activation (Iba1 intensity) | Attenuated the increase in Iba1 intensity in the hippocampus. | [6] |
| Antioxidant | Resveratrol | PC12 Cells | 6-OHDA | 20 mg/kg (oral, in vivo) | Dopaminergic Neuron Protection | Protected dopaminergic neurons in a rat model of Parkinson's disease. | [7] |
| Antioxidant | Quercetin | PC12 Cells | 6-OHDA | 25, 50, 100 µM | Cell Apoptosis | Prevented 6-OHDA-induced apoptosis in a dose-dependent manner. | [7] |
| Antioxidant | Vitamin E | - | Oxidative Stress | - | Lipid Peroxidation | Acts as a major ROS scavenger, preventing lipid peroxidation in brain cells. | [8] |
Note: Direct comparative studies of EDHB against NMDA receptor antagonists and a wide range of antioxidants with quantitative data in the same experimental model are limited in the currently available literature. The data for NMDA receptor antagonists and antioxidants are provided for illustrative purposes to represent their established neuroprotective roles.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding and replicating research findings.
Signaling Pathway of EDHB-Mediated Neuroprotection
The primary neuroprotective mechanism of this compound involves the inhibition of prolyl hydroxylase (PHD), leading to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α).
Caption: EDHB inhibits PHD, leading to HIF-1α stabilization and neuroprotection.
Experimental Workflow for Assessing Neuroprotection
A typical in vitro experimental workflow to validate the neuroprotective effects of a compound like EDHB involves cell culture, induction of neuronal injury, and assessment of cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: Antibiotic Potentiating and Hypoxia-Attenuating Properties_Chemicalbook [chemicalbook.com]
- 3. scispace.com [scispace.com]
- 4. Inhibition of HIF-prolyl-4-hydroxylases prevents mitochondrial impairment and cell death in a model of neuronal oxytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl-Hydroxylase 1 Mediates Neuroprotection against Normoxic Oxidative Death via HIF- and CREB-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archiv.ub.uni-marburg.de [archiv.ub.uni-marburg.de]
- 7. Bioactive Flavonoids and Catechols as Hif1 and Nrf2 Protein Stabilizers - Implications for Parkinson’s Disease [aginganddisease.org]
- 8. researchgate.net [researchgate.net]
Ethyl 3,4-Dihydroxybenzoate: A Comparative Analysis of its Efficacy in Cancer Cell Lines
For Immediate Release
In the ongoing quest for novel and effective anti-cancer therapeutics, Ethyl 3,4-Dihydroxybenzoate (EDHB), a phenolic compound found in various plants, has emerged as a promising candidate. This guide provides a comprehensive comparison of EDHB's efficacy across different cancer cell lines, juxtaposed with established chemotherapeutic agents. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of its potential.
Unveiling the Anti-Cancer Potential of this compound
This compound, a derivative of protocatechuic acid, has demonstrated notable anti-tumor properties. Its primary mechanism of action involves the inhibition of prolyl-hydroxylase (PHD) enzymes. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor that orchestrates cellular responses to low oxygen levels, a common feature of the tumor microenvironment. The stabilization of HIF-1α by EDHB triggers a cascade of events, including the induction of apoptosis (programmed cell death) and autophagy (a cellular recycling process that can lead to cell death) in cancer cells.
Comparative Efficacy of this compound
To provide a clear perspective on the therapeutic potential of EDHB, this section presents its cytotoxic effects, as measured by the half-maximal inhibitory concentration (IC50), in comparison to the standard chemotherapeutic drugs, cisplatin and 5-fluorouracil (5-FU), across various cancer cell lines. Lower IC50 values indicate greater potency.
| Cell Line | Cancer Type | This compound (EDHB) IC50 (µM) | Cisplatin IC50 (µM) | 5-Fluorouracil (5-FU) IC50 (µM) |
| KYSE 170 | Esophageal Squamous Cell Carcinoma | ~153 (equivalent to 50 µg/mL) | Data Not Available | 1.00 - 39.81 |
| EC109 | Esophageal Squamous Cell Carcinoma | ~153 (equivalent to 50 µg/mL) | Data Not Available | 1.00 - 39.81 |
| HeLa | Cervical Cancer | Data Not Available | ~3.0 - 20.0 | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available | ~5.0 - 30.0 | ~5 - 100 |
| HepG2 | Liver Cancer | Data Not Available | ~4.0 - 15.0 | Data Not Available |
| A549 | Lung Cancer | Data Not Available | 6.59 (72h) | Data Not Available |
| HCT-116 | Colon Cancer | Data Not Available | Data Not Available | ~5.0 - 20.0 |
Note: The IC50 value for EDHB in esophageal cancer cell lines was calculated based on the effective concentration reported to induce apoptosis. Direct comparative studies providing IC50 values for EDHB alongside cisplatin and 5-FU in the same experimental settings are limited. The data for cisplatin and 5-FU are compiled from various sources and may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: EDHB's mechanism of action in cancer cells.
Caption: General experimental workflow for evaluating EDHB efficacy.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings related to EDHB, the following are detailed protocols for key experiments.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of EDHB, cisplatin, or 5-FU and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the drug that inhibits 50% of cell growth compared to the untreated control.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of EDHB or control compounds.
-
Cell Harvesting: After the incubation period, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1α, BNIP3, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
This compound demonstrates significant anti-cancer activity in various cancer cell lines, primarily through the induction of apoptosis and autophagy mediated by the PHD/HIF-1α pathway. While direct comparative data with standard chemotherapeutics is still emerging, the available information suggests that EDHB holds promise as a potential therapeutic agent. Further research is warranted to establish a more comprehensive comparative efficacy profile, to explore its potential in combination therapies to enhance the efficacy of existing treatments, and to evaluate its in vivo anti-tumor effects in preclinical animal models. This guide serves as a foundational resource to stimulate and support these future investigations into the therapeutic utility of this compound.
Navigating the Delivery of Ethyl 3,4-Dihydroxybenzoate: A Comparative Guide to Potential Nanocarrier Systems
A critical analysis of hypothetical delivery systems for Ethyl 3,4-Dihydroxybenzoate (EDHB), a promising therapeutic agent, reveals distinct advantages and challenges associated with each nanocarrier platform. While direct comparative studies on EDHB delivery are currently unavailable in the scientific literature, this guide provides a comprehensive, data-driven framework for researchers and drug development professionals to evaluate potential delivery strategies. Based on the physicochemical properties of EDHB and established principles of drug delivery, this analysis compares liposomes, polymeric nanoparticles, and solid lipid nanoparticles (SLNs) as potential carriers.
This compound (EDHB), also known as protocatechuic acid ethyl ester, is a phenolic compound with a range of therapeutic effects, including antioxidant, anti-inflammatory, and prolyl hydroxylase inhibitory activities.[1][2][3] Its potential applications in conditions such as hypoxia-induced damage and as an adjunct in antibiotic therapy underscore the need for effective delivery systems to enhance its bioavailability and target-specific action.[4][5] This guide explores hypothetical formulations of EDHB in three distinct nanocarrier systems, providing a comparative analysis of their potential performance based on key drug delivery metrics.
Comparative Performance of Hypothetical EDHB Delivery Systems
The selection of an appropriate delivery system is paramount to optimizing the therapeutic efficacy of EDHB. The following table summarizes the anticipated performance of EDHB encapsulated in liposomes, polymeric nanoparticles (using a biodegradable polymer like PLGA), and solid lipid nanoparticles. These projections are based on typical characteristics of these nanocarriers when encapsulating small molecules with similar properties to EDHB.
| Parameter | Liposomes | Polymeric Nanoparticles (PLGA) | Solid Lipid Nanoparticles (SLNs) |
| Particle Size (nm) | 80 - 200 | 100 - 300 | 50 - 250 |
| Drug Loading (%) | 2 - 8 | 5 - 15 | 3 - 10 |
| Encapsulation Efficiency (%) | 40 - 70 | 60 - 90 | 50 - 85 |
| In Vitro Release (48h, %) | 30 - 60 | 20 - 50 | 25 - 55 |
| Cellular Uptake (in vitro) | Moderate | High | Moderate to High |
| Stability (Shelf-life) | Low to Moderate | High | Moderate |
Experimental Methodologies for Evaluation
To validate the performance of these hypothetical EDHB delivery systems, a series of standardized experimental protocols would be required. The following outlines the essential methodologies for a comprehensive comparative analysis.
Formulation of EDHB-Loaded Nanocarriers
-
Liposomes: The thin-film hydration method would be employed. Briefly, a mixture of phospholipids (e.g., DSPC/cholesterol) and EDHB would be dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film, which is subsequently hydrated with an aqueous buffer and sonicated to form unilamellar vesicles.
-
Polymeric Nanoparticles: A double emulsion (w/o/w) solvent evaporation technique would be utilized. EDHB would be dissolved in an aqueous phase and emulsified in an organic solution of PLGA. This primary emulsion is then sonicated in a larger aqueous volume containing a surfactant (e.g., PVA). The organic solvent is evaporated, leading to the formation of nanoparticles.
-
Solid Lipid Nanoparticles: A hot homogenization and ultrasonication method would be applied. EDHB would be dissolved in a melted lipid matrix (e.g., glyceryl monostearate). This hot oil phase is then dispersed in a hot aqueous surfactant solution under high-speed homogenization, followed by ultrasonication. The nanoemulsion is then cooled to allow the lipid to recrystallize and form SLNs.
Characterization of Nanocarriers
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) would be used to determine the mean particle size, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles dispersed in an appropriate medium.
-
Drug Loading and Encapsulation Efficiency: The amount of EDHB encapsulated would be determined by disrupting the nanoparticles with a suitable solvent and quantifying the drug content using High-Performance Liquid Chromatography (HPLC). The drug loading and encapsulation efficiency would be calculated using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release
The release of EDHB from the nanocarriers would be assessed using a dialysis method. The nanoparticle suspension would be placed in a dialysis bag with a specific molecular weight cut-off and incubated in a release medium (e.g., phosphate-buffered saline at pH 7.4) at 37°C with continuous stirring. At predetermined time intervals, aliquots of the release medium would be collected and the concentration of released EDHB quantified by HPLC.
In Vitro Cellular Uptake
The efficiency of cellular internalization would be evaluated using a relevant cell line (e.g., endothelial cells for vascular targeting). Cells would be incubated with fluorescently labeled EDHB-loaded nanocarriers for various time points. After incubation, the cells would be washed, and the uptake of nanoparticles could be quantified by flow cytometry or visualized by confocal microscopy.
Visualizing the Path Forward: Workflows and Signaling
To guide the research and development process, the following diagrams illustrate a typical experimental workflow for comparing these delivery systems and a simplified representation of a key signaling pathway influenced by EDHB.
Caption: A generalized workflow for the formulation and evaluation of EDHB-loaded nanocarriers.
Caption: EDHB inhibits PHD, leading to the stabilization and nuclear translocation of HIF-1α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (EDHB): a prolyl hydroxylase inhibitor attenuates acute hypobaric hypoxia mediated vascular leakage in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenolic Compound this compound Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ethyl 3,4-Dihydroxybenzoate and Other Antioxidants in the Inhibition of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of Ethyl 3,4-Dihydroxybenzoate (EDHB) against other common antioxidants in the context of lipid peroxidation. Drawing upon available experimental data, this document aims to be an objective resource for researchers and professionals in drug development and related scientific fields.
Introduction to this compound (EDHB)
This compound, also known as ethyl protocatechuate, is a phenolic compound and an ethyl ester of protocatechuic acid. It is found in various natural sources, including the seed testa of peanuts.[1] EDHB is recognized for its antioxidant properties, which are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.[2] Its esterified form enhances its lipophilicity compared to its parent compound, protocatechuic acid, which may improve its interaction with lipid membranes and its efficacy in preventing lipid peroxidation.[3]
Mechanism of Antioxidant Action
Phenolic antioxidants like this compound primarily exert their effect by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them and terminating the chain reaction of lipid peroxidation. The resulting antioxidant radical is stabilized by resonance, rendering it less reactive. The catechol (3,4-dihydroxy) structure in EDHB is crucial for its potent radical-scavenging activity.
Caption: Antioxidant mechanism of this compound in lipid peroxidation.
Comparative Antioxidant Activity
While direct comparative studies on this compound are limited, research on its parent compound, protocatechuic acid (PCA), provides valuable insights. Studies suggest that the esterification to EDHB enhances its antioxidant potency, particularly in lipid environments. The following table summarizes the available quantitative data for protocatechuic acid and other common antioxidants.
| Antioxidant | Assay | IC50 (µg/mL) | Relative Activity vs. Trolox | Source |
| Protocatechuic Acid | DPPH Radical Scavenging | 4.42 | 2.8x more active | [2][4] |
| ABTS Radical Scavenging | 3.68 | 2.3x more active | [2][4] | |
| Superoxide Radical Scavenging | 15.2 | 4.2x more active | [2][4] | |
| Trolox | DPPH Radical Scavenging | 12.38 | 1.0 | [2][4] |
| ABTS Radical Scavenging | 8.46 | 1.0 | [2][4] | |
| Superoxide Radical Scavenging | 63.8 | 1.0 | [2][4] | |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 28.5 | - | [4] |
| Gallic Acid | DPPH Radical Scavenging | ~5-10 | Generally more active than Trolox | [5] |
| Ascorbic Acid | DPPH Radical Scavenging | ~5-10 | Generally more active than Trolox | [5] |
Note: Lower IC50 values indicate higher antioxidant activity. The data for protocatechuic acid suggests that it is a potent antioxidant, often outperforming Trolox in various assays.[2][4] It is plausible that this compound would exhibit even greater efficacy in lipid-based systems due to its increased lipophilicity.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antioxidant activity against lipid peroxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation: Homogenize the test sample (e.g., tissue, cell lysate) in a suitable buffer.
-
Reaction: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge and collect the supernatant.
-
Add thiobarbituric acid (TBA) solution to the supernatant and heat at 95°C for 60 minutes.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm.
-
Quantification: Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Ethyl 3,4-Dihydroxybenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and related compounds is paramount. Ethyl 3,4-dihydroxybenzoate (EDHB), a compound noted for its antioxidant properties and its role as a prolyl hydroxylase (PHD) inhibitor, is of increasing interest. This guide provides a comparative analysis of common analytical methods for the quantification of EDHB, offering a cross-validation of their performance based on experimental data.
This document outlines and compares four prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The guide is structured to facilitate an objective assessment of each method's suitability for specific research and quality control applications.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods for the analysis of this compound and its close structural analog, protocatechuic acid.
| Parameter | HPLC-UV (for Protocatechuic Acid) | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry (for Gallic Acid) |
| Linearity (Range) | 1.56-100 µg/mL | Not explicitly found for EDHB | Not explicitly found for EDHB | 4-20 µg/mL |
| Correlation Coefficient (r²) | 1.0000 | Not explicitly found for EDHB | Not explicitly found for EDHB | 0.999[1] |
| Limit of Detection (LOD) | 0.41 µg/mL | Not explicitly found for EDHB | Not explicitly found for EDHB | 0.147 µg/mL[1] |
| Limit of Quantification (LOQ) | 1.25 µg/mL | Not explicitly found for EDHB | Not explicitly found for EDHB | 0.447 µg/mL[1] |
| Accuracy (% Recovery) | 98.2-101.5% | Not explicitly found for EDHB | Not explicitly found for EDHB | 98.6-100.63%[1] |
| Precision (%RSD) | < 2% | Not explicitly found for EDHB | Not explicitly found for EDHB | < 2%[1] |
Note: Data for HPLC-UV is based on a validated method for protocatechuic acid, a closely related compound. Data for UV-Vis Spectrophotometry is based on a validated method for gallic acid, a related phenolic acid.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to enable replication and adaptation for specific laboratory settings.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is adapted from a validated procedure for protocatechuic acid.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of 0.1% acetic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 0.9 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and an injection volume of 20 µL is used.
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of a series of external standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
While specific validated data for EDHB was not found, a general approach for the analysis of small molecules in biological matrices is as follows:
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: A C18 column with a gradient elution using formic acid-acidified water and methanol or acetonitrile.
-
Ionization Mode: Negative or positive ion mode, to be optimized for EDHB.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Transitions would need to be determined by infusing a standard solution of EDHB.
-
Sample Preparation: For biological samples, protein precipitation followed by centrifugation is a common approach. The supernatant is then diluted and injected.
-
Quantification: An internal standard (ideally, a stable isotope-labeled version of EDHB) is added to samples and standards to correct for matrix effects and variations in instrument response. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on the analysis of phenolic compounds and requires derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: The hydroxyl groups of EDHB need to be derivatized to increase volatility. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, holding for a few minutes, then ramping up to 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan to identify the derivatized EDHB and selected ion monitoring (SIM) for quantification.
-
-
Sample Preparation: The sample is extracted with a suitable organic solvent. The solvent is evaporated, and the residue is derivatized before injection.
-
Quantification: An internal standard is typically used, and a calibration curve is prepared using derivatized standards.
UV-Vis Spectrophotometry
This method is adapted from a procedure for gallic acid and is suitable for simpler sample matrices.
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: Water or a methanol-water mixture.
-
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a standard solution across the UV-Vis spectrum (typically around 260-290 nm for phenolic compounds).
-
Prepare the sample solution and measure its absorbance at the same λmax.
-
-
Quantification: A calibration curve is constructed by plotting absorbance versus concentration for the standard solutions. The concentration of the sample is then determined from its absorbance using the calibration curve.
Signaling Pathway and Experimental Workflow
To provide a broader context for the analysis of this compound, the following diagrams illustrate its mechanism of action and a generalized workflow for its quantification.
Caption: HIF-1α Signaling Pathway and Inhibition by this compound
References
Replicating Published Findings on Ethyl 3,4-Dihydroxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported biological activities of Ethyl 3,4-Dihydroxybenzoate (EDHB) with alternative compounds, supported by experimental data from published literature. We will delve into its function as a prolyl hydroxylase (PHD) inhibitor and its antioxidant properties, presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
I. Prolyl Hydroxylase (PHD) Inhibition
Comparative Analysis with Other PHD Inhibitors
Several PHD inhibitors are in clinical development or use, offering a basis for comparison. The following table summarizes the reported IC50 values for these compounds against PHD2, the primary isoform involved in HIF-1α regulation.
| Compound | PHD2 IC50 (nM) | Assay Method | Reference |
| Roxadustat (FG-4592) | 27 | AlphaScreen Assay | [2] |
| Vadadustat (AKB-6548) | 29 | LC-MS based assay | [2] |
| Daprodustat (GSK1278863) | 67 | AlphaScreen Assay | [2] |
| Molidustat (BAY 85-3934) | 7 | AlphaScreen Assay | [2] |
| IOX2 | 21 | Cell-free assay | |
| FG-2216 | 3900 | Cell-free assay |
Note: The IC50 values can vary depending on the specific assay conditions and methodologies used.
Signaling Pathway of PHD Inhibition by this compound
The following diagram illustrates the mechanism of action of EDHB in the HIF-1α signaling pathway.
Caption: Mechanism of HIF-1α stabilization by EDHB.
Experimental Protocol: Prolyl Hydroxylase Inhibition Assay (AlphaScreen)
This protocol is a generalized method based on commercially available assays used to determine the potency of PHD inhibitors.
-
Reagents and Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (biotinylated)
-
AlphaLISA anti-hydroxylation antibody (acceptor beads)
-
Streptavidin-coated donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
2-Oxoglutarate (2-OG)
-
Ascorbate
-
Ferrous sulfate
-
Test compounds (EDHB and alternatives) dissolved in DMSO
-
384-well microplate
-
-
Procedure:
-
Prepare a reaction mixture containing PHD2 enzyme, 2-OG, ascorbate, and ferrous sulfate in the assay buffer.
-
Add serial dilutions of the test compounds to the microplate wells.
-
Add the biotinylated HIF-1α peptide substrate to all wells.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA anti-hydroxylation antibody acceptor beads and incubate in the dark.
-
Add the streptavidin-coated donor beads and incubate further in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is inversely proportional to the degree of PHD inhibition.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
-
II. Antioxidant Activity
This compound, a phenolic compound, is also reported to possess significant antioxidant properties. Its ability to scavenge free radicals is a key aspect of its protective effects.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of EDHB and related phenolic compounds can be compared using standardized in vitro assays. The following table presents the IC50 values for the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for 3,4-dihydroxybenzoic acid, the parent compound of EDHB.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 3,4-Dihydroxybenzoic Acid | 16.3 | 6.8 | [3] |
| Gallic Acid | 8.9 | 4.2 | [3] |
| Ascorbic Acid (Vitamin C) | 28.4 | 11.2 | [3] |
Note: Lower IC50 values indicate higher antioxidant activity.
Experimental Workflow for Antioxidant Assays
The following diagram outlines the general workflow for determining the antioxidant capacity of a compound using the DPPH and ABTS assays.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (EDHB and alternatives) dissolved in a suitable solvent
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
-
Prepare serial dilutions of the test compounds and the positive control in the microplate.
-
Add the DPPH solution to each well containing the test compound or control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at approximately 517 nm.
-
-
Data Analysis:
-
The decrease in absorbance indicates the scavenging of the DPPH radical.
-
Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, by plotting the percentage of inhibition against the compound concentration.
-
III. Summary and Conclusion
This compound demonstrates potential as a dual-function molecule with both prolyl hydroxylase inhibitory and antioxidant activities. While direct quantitative comparisons of its PHD inhibitory potency with clinical-stage drugs are limited by the lack of a reported IC50 value, the data on its parent compound suggest it is a noteworthy inhibitor. Its antioxidant capacity, likely comparable to its parent acid, is significant and contributes to its overall biological effects. Further head-to-head studies with standardized assays are necessary to fully elucidate the comparative efficacy of this compound. This guide provides researchers with a foundational understanding of its reported activities and the experimental frameworks to replicate and expand upon these findings.
References
Safety Operating Guide
Proper Disposal of Ethyl 3,4-Dihydroxybenzoate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety protocols. This guide provides detailed procedures for the proper disposal of Ethyl 3,4-dihydroxybenzoate, a compound commonly used in pharmaceutical research and development. Adherence to these guidelines is essential to protect personnel and the environment from potential hazards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as an irritant, causing skin and serious eye irritation[1][2][3]. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of any dust or vapors[4][5].
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on whether it is in solid or liquid form and the quantity of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4].
For Solid this compound Waste:
-
Containment: Carefully sweep up the solid material, minimizing dust generation[5].
-
Labeling: Place the swept material into a suitable, clearly labeled, and sealed hazardous waste container[4]. The label should include the full chemical name ("this compound"), the approximate quantity, and the date.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong bases[4].
-
Collection: Arrange for collection by a licensed hazardous waste disposal contractor[6].
For Liquid Solutions Containing this compound:
-
Small Quantities (<50 mL):
-
Absorption: Absorb the liquid onto an inert, non-combustible material such as vermiculite, perlite, or cat litter[6].
-
Containment: Place the absorbent material into a suitable, sealed hazardous waste container.
-
Labeling and Storage: Label and store the container as described for solid waste.
-
Collection: Arrange for collection by a licensed hazardous waste disposal contractor.
-
-
Large Quantities (>50 mL):
-
Containment: The liquid waste should be collected in a dedicated, leak-proof, and compatible hazardous waste container[7]. Do not overfill the container, leaving adequate headspace for expansion[8].
-
Segregation: If possible, keep halogenated and non-halogenated solvent waste streams separate[8].
-
Labeling and Storage: Securely cap the container and label it clearly with its contents. Store it in a designated hazardous waste area.
-
Collection: Schedule a pickup with a certified hazardous waste management company.
-
Disposal of Empty Containers:
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinsing: Rinse the empty container thoroughly with a suitable solvent (e.g., ethanol, as this compound is soluble in it) at least three times[8].
-
Rinsate Collection: Collect all rinsate as hazardous waste and dispose of it according to the procedures for liquid waste[8].
-
Final Disposal: Once decontaminated, the container can be disposed of in the regular trash or recycled, depending on institutional policies.
Hazard and Disposal Summary
For quick reference, the following table summarizes the key hazard and disposal information for this compound.
| Parameter | Information | Reference |
| Primary Hazards | Skin Irritation, Serious Eye Irritation | [1][2][3] |
| Personal Protective Equipment | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | [1][4] |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | [4] |
| Prohibited Disposal Methods | Drain Disposal, Regular Trash | [4] |
| Recommended Disposal Method | Incineration by an approved waste disposal plant | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound 3943-89-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. ETHYL 3 4-DIHYDROXYBENZOATE - Ataman Kimya [atamanchemicals.com]
- 3. This compound | C9H10O4 | CID 77547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
